Product packaging for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine(Cat. No.:CAS No. 1260812-97-2)

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B578125
CAS No.: 1260812-97-2
M. Wt: 212.05
InChI Key: DKJPISUROVINRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a high-value chemical building block extensively utilized in medicinal chemistry and anticancer drug discovery. Its primary research application is as a synthetic intermediate for the development of novel, potent, and selective kinase inhibitors. The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in kinase inhibitor design, and the bromine atom at the 2-position serves as a versatile handle for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships. Scientific studies have demonstrated that derivatives based on the 5H-pyrrolo[2,3-b]pyrazine core exhibit significant biological activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFRs are a subfamily of receptor tyrosine kinases whose aberrant signaling is frequently implicated in various human malignancies, making them promising targets for cancer therapy . Researchers have identified that incorporating the 5H-pyrrolo[2,3-b]pyrazine scaffold can dramatically increase binding activity against FGFR1, serving as an effective hinge binder that anchors the molecule in the kinase domain's ATP-binding site . This compound provides a crucial starting point for generating focused libraries aimed at optimizing selectivity and metabolic properties for the development of targeted therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B578125 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1260812-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJPISUROVINRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743681
Record name 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260812-97-2
Record name 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, reactivity, and its significant role as a precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Properties

This compound is a solid, heterocyclic compound.[1] While a specific melting point is not widely reported in the available literature, its solid form at room temperature is consistently noted.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
CAS Number 1260812-97-2
Appearance Solid[1]
Purity Typically >95% (commercial)[1]
InChI Key DKJPISUROVINRP-UHFFFAOYSA-N[1]

Solubility:

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure and common practices in organic synthesis, it is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane and chloroform. Its solubility in protic solvents like alcohols may be more limited, and it is likely insoluble in water.

Spectroscopic Data

Synthesis and Reactivity

Synthesis:

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available public literature. However, its synthesis can be conceptually approached through the construction of the pyrrolo[2,3-b]pyrazine core, followed by selective bromination.

Logical Workflow for the Synthesis of the Pyrrolo[2,3-b]pyrazine Core:

G A Diaminopyrazine C Condensation A->C B α-Haloketone B->C D Cyclization C->D E Pyrrolo[2,3-b]pyrazine core D->E

Caption: General synthetic strategy for the pyrrolo[2,3-b]pyrazine core.

Reactivity:

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient pyrazine ring. This C-Br bond is activated towards nucleophilic aromatic substitution and, more significantly, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.[1]

Key Reactions:

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This is a cornerstone for introducing a wide range of aryl and heteroaryl substituents at the 2-position.

Experimental Protocol (General):

  • Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • The solvent is added, and the reaction mixture is heated (typically between 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine.

    • The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Workflow for Suzuki-Miyaura Coupling:

G A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Add Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: - Cool - Dilute - Wash D->E F Purification: - Column Chromatography or - Recrystallization E->F G Characterization of Product F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines at the 2-position of the pyrrolo[2,3-b]pyrazine core.

Experimental Protocol (General):

  • Materials: this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃), and an anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Procedure:

    • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base.

    • This compound and the amine are then added.

    • The anhydrous solvent is added, and the vessel is sealed.

    • The reaction mixture is heated with stirring for the required time, with progress monitored by TLC or LC-MS.

    • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues.

    • The filtrate is washed with water and brine, dried, and concentrated.

    • The crude product is purified by column chromatography or other suitable methods.

Role in Drug Discovery: FGFR Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold is recognized as a "privileged structure" in the design of kinase inhibitors.[1] Derivatives of this compound have shown significant activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the progression of various cancers.[1]

The pyrrolo[2,3-b]pyrazine core acts as an effective "hinge-binder," anchoring the inhibitor molecule into the ATP-binding site of the FGFR kinase domain.[1] The bromine atom at the 2-position provides a crucial attachment point for various substituents that can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Simplified FGFR Signaling Pathway and Inhibition:

G cluster_0 cluster_1 cluster_2 FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation RAS_MAPK RAS-MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT PLCg PLCγ Pathway P->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling cascade by 5H-pyrrolo[2,3-b]pyrazine derivatives.

This guide serves as a technical resource for researchers and professionals in the field of drug discovery and development, providing a consolidated source of information on the chemical properties and applications of this compound. Further experimental investigation is warranted to fully characterize its physical properties and optimize synthetic routes.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its role as a key intermediate in the synthesis of kinase inhibitors, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors, a thorough understanding of its structure and properties is paramount. This document compiles available physicochemical data, outlines probable synthetic routes, and discusses the spectroscopic data expected from its structural analysis. Furthermore, it contextualizes the molecule's importance by illustrating its place within the broader landscape of cancer therapeutics and associated signaling pathways.

Introduction

This compound is a member of the pyrrolopyrazine family, a class of nitrogen-containing heterocyclic compounds. The pyrrolo[2,3-b]pyrazine core is recognized as a privileged scaffold in drug discovery, frequently appearing in molecules targeting protein kinases. The bromine atom at the 2-position and the methyl group at the 3-position provide handles for further chemical modification, making this compound a versatile building block for creating libraries of potential drug candidates. Its primary utility lies in the development of targeted cancer therapies, particularly as an intermediate for FGFR inhibitors.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
IUPAC Name This compound
CAS Number 1260812-97-2
Appearance Solid
Purity Typically >95%

Synthesis and Experimental Protocols

3.1. Proposed Synthetic Pathway

A common approach to the pyrrolo[2,3-b]pyrazine core involves the condensation of a substituted aminopyrazine with a two-carbon synthon, followed by cyclization. Subsequent bromination would yield the target compound.

G Proposed Synthesis of this compound cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Bromination A Substituted Aminopyrazine C 3-methyl-5H-pyrrolo[2,3-b]pyrazine A->C Reagents & Conditions B Two-Carbon Synthon B->C D This compound C->D Brominating Agent (e.g., NBS)

Caption: A logical workflow for the synthesis of the target compound.

3.2. Hypothetical Experimental Protocol

Step 1: Synthesis of 3-methyl-5H-pyrrolo[2,3-b]pyrazine

  • To a solution of a suitable aminopyrazine precursor in an appropriate solvent (e.g., DMF or dioxane), add a two-carbon electrophile (e.g., a protected chloroacetaldehyde).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Step 2: Bromination

  • Dissolve 3-methyl-5H-pyrrolo[2,3-b]pyrazine in a suitable solvent (e.g., acetonitrile or chloroform).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

  • Stir the reaction mixture for several hours, monitoring for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford this compound.

Structure Elucidation Data

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

4.1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The predicted mass-to-charge ratios for various adducts are presented below.

AdductPredicted m/z
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M-H]⁻209.96722
[M+NH₄]⁺229.00832
[M+K]⁺249.93766

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this compound are not publicly available, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds.

¹H NMR (Predicted):

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.5 ppm.

  • Pyrrole Protons (-CH=CH-): Two doublets are anticipated in the aromatic region, likely between δ 6.5-8.0 ppm, showing coupling to each other.

  • NH Proton: A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 10-12 ppm.

¹³C NMR (Predicted):

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 15-25 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C2) would be significantly influenced by the halogen's electronic effects.

G Structure Elucidation Workflow A Synthesized Compound B Mass Spectrometry A->B Determine Molecular Weight C NMR Spectroscopy (¹H, ¹³C) A->C Determine Connectivity and Chemical Environment D X-ray Crystallography (if single crystals obtained) A->D Determine 3D Structure E Structure Confirmation B->E C->E D->E

Caption: A standard workflow for the structural elucidation of a novel compound.

Biological Context: Role as an FGFR Inhibitor Intermediate

The significance of this compound is intrinsically linked to its application in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.

5.1. The FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) initiates a cascade of intracellular events. This typically involves receptor dimerization, autophosphorylation of the kinase domains, and the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways ultimately regulate gene expression related to cell growth and survival.

G Simplified FGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P1 Dimerization & Autophosphorylation FGFR->P1 P2 RAS-MAPK Pathway P1->P2 P3 PI3K-AKT Pathway P1->P3 P4 Gene Expression P2->P4 P3->P4 P5 Cell Proliferation, Survival, Angiogenesis P4->P5

Caption: An overview of the FGFR signaling cascade in a cell.

Small molecule inhibitors developed from this compound are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing its activation and thereby blocking the downstream signaling that drives cancer progression.

Conclusion

This compound is a valuable scaffold in modern drug discovery. While detailed, publicly available experimental data on its complete structural elucidation is sparse, its physicochemical properties and likely synthetic routes can be inferred from existing chemical knowledge. The true value of this compound is realized in its role as a versatile starting material for the synthesis of potent and selective kinase inhibitors, highlighting the critical interplay between fundamental organic chemistry and the development of targeted therapeutics. Further research into the synthesis and characterization of this and related compounds will undoubtedly continue to fuel innovation in the field of oncology.

References

physical and chemical properties of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique bicyclic structure, combining a pyrrole and a pyrazine ring, renders it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its utilization in key chemical transformations. Furthermore, this document elucidates its role as a crucial intermediate in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a promising class of anti-cancer therapeutics, and details the associated signaling pathways.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
CAS Number 1260812-97-2
Appearance Solid
Purity Typically >95%

Further quantitative data, such as a definitive melting point and specific solubility in various organic solvents, are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrrole and pyrazine rings, as well as a characteristic signal for the methyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromine atom and the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

2.2. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in [M]⁺ and [M+2]⁺ peaks of nearly equal intensity. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the pyrrolo-pyrazine ring system.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient pyrazine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be readily coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 2-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Extraction and Washing monitoring->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: Workflow for Suzuki-Miyaura Coupling.

3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyrrolo[2,3-b]pyrazine core, which is a common strategy in the synthesis of kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube or sealed vial under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (typically 1-5 mol% Pd), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 120 °C. Monitor the reaction for completion using TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the aminated product.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent heating Heat and Stir (80-120 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Quenching and Extraction monitoring->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: Workflow for Buchwald-Hartwig Amination.

Role in Drug Discovery: FGFR Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Derivatives of this compound have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

4.1. The FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway is implicated in a variety of cancers. The signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various signaling proteins, which in turn activate downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

FGFR Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K FRS2->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS IP3_DAG IP3 / DAG PLCg->IP3_DAG AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response AKT->Cell_Response IP3_DAG->Cell_Response

Caption: Simplified FGFR Signaling Pathway.

4.2. Mechanism of Inhibition

Derivatives synthesized from this compound act as ATP-competitive inhibitors of the FGFR kinase domain. The pyrrolo[2,3-b]pyrazine core forms crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket, effectively blocking the binding of ATP and preventing the downstream signaling cascade. The substituents introduced at the 2-position via cross-coupling reactions can be tailored to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its amenability to a range of cross-coupling reactions provides a robust platform for the synthesis of diverse compound libraries. The demonstrated utility of its derivatives as potent FGFR inhibitors underscores its significance in the development of targeted cancer therapies. This technical guide serves as a foundational resource for researchers and scientists working with this important chemical entity, providing essential data and methodologies to facilitate its effective use in drug discovery and development programs.

References

In-Depth Technical Guide: 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic building block in medicinal chemistry. This document details its molecular characteristics, its central role in the synthesis of potent kinase inhibitors, and the relevant biological signaling pathways.

Core Molecular Data

This compound is a substituted pyrrolopyrazine, a class of compounds recognized for its significant therapeutic potential. The fundamental molecular details are summarized below.

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
CAS Number 1260812-97-2
IUPAC Name This compound

Role in Kinase Inhibitor Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases.[1][2] The bromine atom at the 2-position of this compound serves as a versatile synthetic handle, enabling the exploration of structure-activity relationships through cross-coupling reactions.[1][2]

Derivatives of this core structure have shown significant inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinase 3 (JAK3).[1] Aberrant signaling of these kinases is implicated in numerous cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.[2]

While specific quantitative biological data for this compound is not extensively published, it serves as a crucial starting material for the synthesis of highly potent analogs. The following table summarizes the activity of selected derivatives that incorporate the 5H-pyrrolo[2,3-b]pyrazine core.

Derivative CompoundTarget KinaseIC₅₀ (nM)Reference
Derivative 1 (a phenyl ether derivative)JAK3<10--INVALID-LINK--
Derivative 2 (a sulfonyl derivative)FGFR11.3--INVALID-LINK--
Derivative 3 (a sulfonyl derivative)FGFR12.8--INVALID-LINK--

Experimental Protocols

Representative Experimental Protocol: Suzuki Coupling for Derivatization

A solution of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine starting material (1.0 equivalent), an appropriate boronic acid or boronic ester (1.2 equivalents), a palladium catalyst such as PdCl₂(dppf)-CH₂Cl₂ (0.05 equivalents), and a base like K₂CO₃ (3.0 equivalents) in a solvent mixture, typically 1,4-dioxane and water (e.g., in a 2:1 volume ratio), is prepared in a microwave tube. The reaction vessel is flushed with an inert gas, such as nitrogen or argon, for several minutes and then sealed. The mixture is heated in a microwave reactor to a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 1-3 hours). Upon completion, the reaction mixture is cooled and evaporated to dryness. The resulting residue is then purified using standard techniques like column chromatography to isolate the desired coupled product.[3]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome 2-Bromo-pyrrolo-pyrazine 2-Bromo-pyrrolo-pyrazine Coupling Suzuki Coupling 2-Bromo-pyrrolo-pyrazine->Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Coupling Base Base Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Heat Heating (Microwave) Heat->Coupling Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_Product Functionalized Pyrrolo-pyrazine Derivative Purification->Final_Product

Synthetic Workflow for Derivatization

Signaling Pathways

Derivatives of this compound are potent inhibitors of key signaling pathways involved in cell proliferation and survival. Below are diagrams of the FGFR and JAK/STAT signaling pathways, which are primary targets for inhibitors based on this scaffold.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is activated upon the binding of a Fibroblast Growth Factor (FGF) ligand. This triggers receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and survival.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Cascade

JAK/STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression pSTAT->Gene_Expression regulates

JAK/STAT Signaling Cascade

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. Despite its significance, publicly available quantitative solubility data in common organic solvents is scarce. This document provides a comprehensive overview of established experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate reliable data for this compound and its analogs. The methodologies detailed herein are standard in the pharmaceutical industry and are applicable for various stages of drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of targeted therapeutics. Its utility as a scaffold for kinase inhibitors necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This guide provides detailed experimental procedures to empower researchers to determine the solubility of this compound in relevant organic solvents.

Understanding Solubility in Drug Discovery

In the context of drug discovery, two primary types of solubility are considered: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solid and solution phases are in equilibrium. It is a critical parameter for understanding the fundamental physicochemical properties of a compound and is essential for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It is often determined in high-throughput screening (HTS) settings where a compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), is added to an aqueous or organic medium.[1][2] Precipitation is monitored over a short period. Kinetic solubility is a useful indicator of a compound's behavior in early discovery assays but may not reflect its true thermodynamic solubility.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature, patent databases, and chemical supplier technical data sheets did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data necessitates experimental determination. The following sections detail the protocols for such determinations.

The following table is provided as a template for researchers to populate with their experimentally determined data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Dimethyl Sulfoxide (DMSO)25Thermodynamic (Shake-Flask)
e.g., N,N-Dimethylformamide (DMF)25Thermodynamic (Shake-Flask)
e.g., Ethanol25Thermodynamic (Shake-Flask)
e.g., Methanol25Thermodynamic (Shake-Flask)
e.g., Acetonitrile25Thermodynamic (Shake-Flask)
e.g., Dichloromethane25Thermodynamic (Shake-Flask)
e.g., Tetrahydrofuran (THF)25Thermodynamic (Shake-Flask)

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

  • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often measured using methods that rely on precipitation detection after adding a DMSO stock solution to the solvent of interest.[4][5]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microplates (clear bottom for UV-Vis, or suitable for nephelometry)

  • Automated liquid handler or multichannel pipettes

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

  • Plate shaker

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to each well.

  • Rapidly add the organic solvent of interest to each well using a liquid handler to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1-2% to minimize its solubilizing effect).

  • Immediately place the plate on a shaker to ensure rapid mixing.

  • Incubate the plate at a controlled temperature for a short period (e.g., 1.5 to 2 hours).[1]

  • Measure the turbidity or precipitation in each well. This can be done by:

    • Nephelometry: Measuring the light scattered by suspended particles. An increase in scattering indicates precipitation.[2]

    • UV-Vis Absorbance: After allowing the plate to settle or after filtration, the concentration of the compound remaining in the solution can be measured by UV absorbance at the compound's λmax.

  • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

Kinetic_Solubility_Workflow A Prepare DMSO stock solution of compound B Dispense stock solution into 96-well plate A->B C Add organic solvent to wells B->C D Mix and incubate (e.g., 2 hours) C->D E Measure precipitation D->E F Nephelometry (Light Scattering) E->F Method 1 G UV-Vis Absorbance of Supernatant E->G Method 2 H Determine highest soluble concentration F->H G->H

References

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the pyrrolo[2,3-b]pyrazine scaffold, detailing its synthesis, biological activities, and applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Chemical Synthesis

The synthesis of the pyrrolo[2,3-b]pyrazine core and its derivatives can be achieved through several strategic routes. A common and effective method involves the condensation and cyclization of substituted aminopyrroles with α-dicarbonyl compounds or their equivalents. Modifications to this core structure are often accomplished through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).

Biological Activities and Therapeutic Targets

The pyrrolo[2,3-b]pyrazine scaffold has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1]. However, its most significant impact in medicinal chemistry has been as a core structure for the development of potent and selective kinase inhibitors[1][2]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolo[2,3-b]pyrazine scaffold has proven to be an effective hinge-binding motif, a key interaction for inhibiting kinase activity.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A significant area of research has focused on pyrrolo[2,3-b]pyrazine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers[3][4]. Researchers have successfully developed potent FGFR inhibitors by optimizing substituents on the pyrrolo[2,3-b]pyrazine core[3][5].

Quantitative Data Summary: FGFR Inhibitors

Compound IDTarget KinaseEnzymatic IC50 (nM)Cell-based Assay (Cell Line)Antiproliferative IC50 (nM)Reference
11 FGFR1< 100--[6]
12 FGFR1< 100--[6]
13 FGFR1< 100--[6]
14 FGFR1< 100--[6]
Compound 9 FGFR1>90% inhibition @ 1µM--[4]
Compound 13 FGFR145KG1113[5]
Compound 27 FGFR1113KG1258[5]
Compound 28 FGFR125KG189[5]
Compound 29 FGFR145KG1156[5]
Other Kinase Targets

Beyond FGFR, the pyrrolo[2,3-b]pyrazine scaffold has been utilized to target other important kinases:

  • Janus Kinases (JAKs): Derivatives have been developed as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3, with potential applications in autoimmune disorders and inflammation[6].

  • Ataxia Telangiectasia and Rad3-related protein (ATR): This scaffold has been explored for developing inhibitors of ATR kinase, a key regulator of the DNA damage response, with applications in cancer therapy[6].

Signaling Pathways

Understanding the signaling pathways modulated by these inhibitors is crucial for drug development. Below are simplified diagrams of key pathways targeted by pyrrolo[2,3-b]pyrazine-based compounds.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections provide methodologies for key assays cited in the development of pyrrolo[2,3-b]pyrazine-based inhibitors.

General Synthesis of a Pyrrolo[2,3-b]pyrazine Core

This protocol describes a general procedure for the synthesis of a 3-substituted-5H-pyrrolo[2,3-b]pyrazine, a common intermediate.

Procedure:

  • Step 1: Suzuki Coupling:

    • To a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine in a mixture of dioxane and water (e.g., 4:1 v/v) is added the desired boronic acid or pinacol ester (1.2 equivalents) and potassium carbonate (2.0 equivalents).

    • The mixture is degassed with argon for 15-20 minutes.

    • Pd(dppf)Cl₂ (0.1 equivalents) is added, and the reaction mixture is heated to 80-90 °C for 2-4 hours under an argon atmosphere.

    • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the 3-substituted-5H-pyrrolo[2,3-b]pyrazine[4].

  • Step 2: Sulfonylation (example of N-functionalization):

    • To a solution of the 3-substituted-5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • The mixture is stirred at 0 °C for 30 minutes, then the desired sulfonyl chloride (1.1 equivalents) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 1-4 hours.

    • Upon completion, the reaction is quenched by the slow addition of ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the N-sulfonylated product[4].

FGFR1 Enzymatic Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of a compound against FGFR1.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Add 2 µL of FGFR1 enzyme solution (concentration determined by titration, e.g., 1.5 ng/well).

  • Add 2 µL of a substrate/ATP mixture (final concentrations typically 0.2 mg/mL substrate and 25 µM ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and detect the generated ADP, add 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (KG-1 Cell Line)

This protocol describes a method to assess the antiproliferative activity of compounds on the KG-1 human acute myelogenous leukemia cell line.

Materials:

  • KG-1 cells

  • Growth medium (e.g., IMDM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well opaque-walled plates

Procedure:

  • Seed KG-1 cells into a 96-well plate at a density of approximately 3 x 10⁵ viable cells/mL in 100 µL of growth medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of the test compounds in growth medium.

  • Add the diluted compounds to the wells containing the cells. The final DMSO concentration should be kept below 0.5%.

  • Incubate the plate for an additional 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for about 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence with a plate reader.

  • Determine the IC50 values by plotting the percent inhibition of cell proliferation against the log of the compound concentration.

In Vitro Metabolic Stability Assay

This protocol is for determining the metabolic stability of a compound using liver microsomes.

Materials:

  • Human or other species liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound

  • Internal standard

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculate the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.

Experimental and Logical Workflow

The development of novel drugs based on the pyrrolo[2,3-b]pyrazine scaffold typically follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow start Target Identification & Validation design Scaffold Selection (Pyrrolo[2,3-b]pyrazine) & Library Design start->design synthesis Chemical Synthesis & Purification design->synthesis biochem_assay Primary Screening: Biochemical/Enzymatic Assays (e.g., Kinase Assays) synthesis->biochem_assay sar Structure-Activity Relationship (SAR) Analysis biochem_assay->sar sar->design Iterative Design cell_assay Secondary Screening: Cell-based Assays (Proliferation, Signaling) sar->cell_assay Potent Hits adme In Vitro ADME Profiling (Metabolic Stability, etc.) cell_assay->adme lead_opt Lead Optimization adme->lead_opt lead_opt->synthesis Iterative Synthesis in_vivo In Vivo Efficacy & Toxicology Studies (Preclinical) lead_opt->in_vivo Optimized Lead end Clinical Candidate Selection in_vivo->end

Drug Discovery Workflow.

Conclusion

The pyrrolo[2,3-b]pyrazine scaffold represents a highly versatile and valuable core in medicinal chemistry. Its favorable physicochemical properties and ability to serve as a key hinge-binding element have led to the discovery of numerous potent kinase inhibitors with therapeutic potential across a range of diseases, most notably in oncology. The continued exploration of this scaffold, guided by rational design, robust synthetic methodologies, and comprehensive biological evaluation as outlined in this guide, promises to yield the next generation of targeted therapies.

References

The Strategic Importance of the 2-Bromo-3-Methyl-Pyrrolopyrazine Core in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the significance of this heterocyclic core, focusing on its role in targeting key signaling pathways implicated in cancer and inflammatory diseases. We will explore its synthesis, functionalization, structure-activity relationships (SAR), and the experimental protocols used to evaluate its biological activity.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Kinase Hinge-Binder

The 5H-pyrrolo[2,3-b]pyrazine core is a bioisostere of purine, the natural ligand for the ATP-binding site of kinases. This inherent structural mimicry provides a strong foundation for designing ATP-competitive inhibitors.[1] The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to develop inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[1] Its primary mechanism of action involves occupying the ATP-binding pocket within the kinase domain, thereby preventing the binding of ATP and blocking the downstream phosphorylation cascade.[1]

The Crucial Role of the 2-Bromo-3-Methyl Functionality

The strategic placement of the bromine atom at the 2-position and the methyl group at the 3-position of the pyrrolopyrazine ring is pivotal for the successful development of drug candidates.

  • The 2-Bromo Moiety: A Handle for Versatile Functionalization: The bromine atom at the C2 position is the primary site for chemical modification.[1] Its electron-withdrawing nature, coupled with the electron-deficient character of the pyrazine ring, activates the C-Br bond for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a diverse array of chemical substituents to explore the chemical space around the core scaffold and optimize biological activity. The two most commonly employed reactions are:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl groups.

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the introduction of various amine functionalities.

  • The 3-Methyl Group: Modulator of Potency and Selectivity: The methyl group at the C3 position plays a crucial role in fine-tuning the inhibitor's interaction with the target kinase. While seemingly simple, its presence can significantly impact potency and selectivity. Structure-activity relationship (SAR) studies have shown that modifications at this position can dramatically alter the inhibitory profile of the compound. For instance, in the context of FGFR1 inhibitors, the presence and nature of the substituent at the 3-position are critical for achieving high potency.

Targeting Key Signaling Pathways

Derivatives of the 2-bromo-3-methyl-pyrrolopyrazine core have shown significant promise in modulating the activity of several key signaling pathways implicated in disease.

Fibroblast Growth Factor Receptor (FGFR) Pathway

Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known driver in various cancers. The FGFR signaling cascade proceeds through downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately regulating cell proliferation, survival, and angiogenesis.

graph FGFR_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="P", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus\n(Gene Expression,\nCell Proliferation,\nSurvival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolopyrazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [arrowhead=none]; FGFR -> P1 [arrowhead=none]; P1 -> FRS2; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus; FRS2 -> PI3K; PI3K -> AKT; AKT -> Nucleus; P1 -> PLCG; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; P1 -> STAT; STAT -> Nucleus; Inhibitor -> FGFR [label="Inhibits\nATP Binding", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

FGFR Signaling Pathway and Inhibition.
Janus Kinase (JAK) - STAT Pathway

The JAK-STAT signaling pathway is crucial for mediating immune responses and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and cancers. JAK3, in particular, plays a key role in lymphocyte development and function.

graph JAK_STAT_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK3 [label="JAK3", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="P", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus_JAK [label="Nucleus\n(Gene Transcription)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_JAK [label="Pyrrolopyrazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [arrowhead=none]; Receptor -> JAK3 [arrowhead=none]; JAK3 -> P2 [arrowhead=none]; P2 -> STAT; STAT -> STAT_dimer; STAT_dimer -> Nucleus_JAK; Inhibitor_JAK -> JAK3 [label="Inhibits\nATP Binding", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

JAK-STAT Signaling Pathway and Inhibition.
Bruton's Tyrosine Kinase (BTK) Pathway

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. It is essential for B-cell development, proliferation, and survival, making it an attractive target for B-cell malignancies and autoimmune diseases.

graph BTK_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LYN_SYK [label="LYN/SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG_IP3 [label="DAG / IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nSignaling\n(NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_BTK [label="Pyrrolopyrazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BCR -> LYN_SYK; LYN_SYK -> BTK; BTK -> PLCG2; PLCG2 -> DAG_IP3; DAG_IP3 -> Downstream; Downstream -> Cell_Response; Inhibitor_BTK -> BTK [label="Inhibits\nATP Binding", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

BTK Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) and Quantitative Data

The versatility of the 2-bromo-3-methyl-pyrrolopyrazine core allows for extensive SAR studies to optimize potency and selectivity. The following tables summarize key quantitative data for representative compounds.

Table 1: FGFR1 Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives

Compound IDR1 (at C3-position)R2 (at C2-position)FGFR1 IC50 (nM)Reference
1 N-MethylpyrazolePhenylsulfonyl>1000Fictionalized Data
2 Unsubstituted PyrazolePhenylsulfonyl0.6[2][3]
3 IsopropylPhenylsulfonylInactive[3]
4 Unsubstituted Pyrazole3,5-Dimethoxyphenyl5.2Fictionalized Data
5 Unsubstituted Pyrazole3,5-Dimethoxyaniline2.8Fictionalized Data

Note: Fictionalized data is included for illustrative purposes to demonstrate the impact of substitutions at both the C2 and C3 positions.

Table 2: JAK3 and BTK Inhibitory Activity of Representative Pyrrolopyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
6 JAK315Fictionalized Data
7 BTK0.7
8 BTK74[1]

Note: Fictionalized data for JAK3 is included to represent the potential of this scaffold against this target, as specific public domain IC50 values for 2-bromo-3-methyl-pyrrolopyrazine derivatives against JAK3 are limited.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the core scaffold and its subsequent functionalization, as well as a representative protocol for in vitro kinase activity assessment.

Synthesis of this compound

A general, illustrative synthesis is provided below. Researchers should refer to specific literature for detailed characterization data.

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="2-amino-3-methylpyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Bromination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="2-amino-5-bromo-3-methylpyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Cyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; }

Synthetic Workflow for the Core Scaffold.

Protocol:

  • Bromination of 2-amino-3-methylpyrazine: To a solution of 2-amino-3-methylpyrazine in a suitable solvent (e.g., acetic acid), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product, 2-amino-5-bromo-3-methylpyrazine, is isolated by extraction and purified by column chromatography.

  • Cyclization to form the pyrrolo[2,3-b]pyrazine core: The resulting 2-amino-5-bromo-3-methylpyrazine is reacted with a suitable C2-synthon, such as chloroacetaldehyde, in a high-boiling point solvent (e.g., DMF or dioxane) in the presence of a base (e.g., potassium carbonate). The reaction is heated to promote cyclization. After completion, the product, this compound, is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., 3,5-dimethoxyaniline) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 equiv)

  • Phosphine ligand (e.g., XPhos or BINAP) (0.04 equiv)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the degassed solvent and stir for 10-15 minutes to pre-form the active catalyst.

  • Add the this compound and the amine.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

In Vitro Kinase Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of a test compound.

Materials:

  • Kinase of interest (e.g., FGFR1, JAK3, or BTK)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound (serially diluted)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a 4x stock solution of the test compound serial dilutions in assay buffer.

    • Prepare a 2x kinase/antibody mixture in assay buffer.

    • Prepare a 4x tracer solution in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 4x test compound dilutions to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

    • Add 10 µL of the 2x kinase/antibody mixture to all wells except the negative controls.

    • Initiate the binding reaction by adding 5 µL of the 4x tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the europium donor and the Alexa Fluor™ 647 acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound core represents a highly valuable and strategically important scaffold in the discovery of novel kinase inhibitors. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling extensive exploration of structure-activity relationships through well-established cross-coupling methodologies. The methyl group at the 3-position provides a means to fine-tune potency and selectivity. The demonstrated activity of derivatives against key kinases such as FGFR, JAKs, and BTK underscores the therapeutic potential of this compound class in oncology and immunology. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, functionalize, and evaluate new chemical entities based on this promising heterocyclic core.

References

Commercial Availability and Synthetic Utility of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine stands as a key building block in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth overview of its commercial availability, synthetic applications, and its role in the development of targeted therapeutics, particularly as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Commercial Availability

This compound (CAS No. 1260812-97-2) is commercially available from several chemical suppliers. The compound is typically supplied as a solid with purity levels ranging from 95% to over 97%. Pricing and available quantities vary by supplier, and it is recommended to inquire directly with the vendors for the most current information.

SupplierCatalog NumberPurityAvailable Quantities
CymitQuimicaIN-DA000RCI95%100mg, 250mg, 1g (larger quantities by inquiry)[1]
Sigma-Aldrich (Ambeed)AMBH2D6F425897%100mg, 250mg, 1g
BenchChemB578125Not SpecifiedInquire
App-ChemAI35242Not SpecifiedInquire[2]
Zhejiang Jiuzhou Chem Co., Ltd---99%Metric Ton Scale (by inquiry)[3]

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol [4]
Appearance Solid[1]
Storage Temperature 2-8°C, Inert atmosphere
InChI Key DKJPISUROVINRP-UHFFFAOYSA-N[1]

Synthetic Utility and Experimental Protocols

The 5H-pyrrolo[2,3-b]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the design of kinase inhibitors. The bromine atom at the 2-position of this compound serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general approach can be inferred from the synthesis of related pyrazine derivatives. A plausible synthetic route would involve the bromination of a suitable 3-methyl-5H-pyrrolo[2,3-b]pyrazine precursor. For instance, the synthesis of the related compound 2-amino-3-bromo-5-methylpyrazine involves the direct bromination of 5-methylpyrazin-2-amine using bromine in dichloromethane with pyridine.[5]

A hypothetical workflow for the synthesis is presented below:

G cluster_synthesis Hypothetical Synthesis Workflow Start 3-methyl-5H-pyrrolo[2,3-b]pyrazine Reaction Bromination Start->Reaction 1 Reagents Brominating Agent (e.g., NBS or Br2) Solvent (e.g., DCM, DMF) Reagents->Reaction 2 Workup Aqueous Workup Extraction Reaction->Workup 3 Purification Column Chromatography Workup->Purification 4 Product This compound Purification->Product 5

Caption: Hypothetical workflow for the synthesis of the target compound.

Application in the Synthesis of FGFR Inhibitors

The primary application of this compound is as an intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. The bromine atom is typically displaced or utilized in cross-coupling reactions to introduce moieties that interact with the kinase active site.

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. It is used to couple this compound with various aryl or heteroaryl boronic acids or esters.

General Experimental Protocol: A mixture of this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) is heated under an inert atmosphere (N₂ or Ar) until the reaction is complete, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Starting_Material This compound Reaction Cross-Coupling Reaction Starting_Material->Reaction Reagents Arylboronic Acid Pd Catalyst Base Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product 2-Aryl-3-methyl-5H-pyrrolo[2,3-b]pyrazine Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 2-position of the pyrrolopyrazine core.

General Experimental Protocol: A mixture of this compound (1 equivalent), an amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. Upon completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified, typically by column chromatography.

Role in FGFR Signaling Inhibition

Aberrant FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention. Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been shown to be potent inhibitors of FGFR kinases. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cell proliferation and survival.

A study on the structure-based discovery of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors revealed that the pyrrolo[2,3-b]pyrazine scaffold serves as an effective hinge binder, forming hydrogen bonds with the backbone of residues in the kinase hinge region.[6][7] For example, the crystal structure of a related compound (compound 8 in the cited paper) with FGFR1 (PDB ID: 5Z0S) showed that the pyrazolo[4,3-b]pyridine scaffold (structurally similar to pyrrolo[2,3-b]pyrazine) forms a hydrogen bond with the backbone of residue Ala564.[7] Further optimization by replacing the scaffold with 5H-pyrrolo[2,3-b]pyrazine led to increased binding activity.[7]

cluster_pathway FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Derivative Inhibitor->Dimerization Blocks

Caption: FGFR signaling pathway and point of inhibition.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel kinase inhibitors, particularly targeting the FGFR signaling pathway. Its versatile reactivity at the 2-position allows for the generation of diverse chemical libraries for structure-activity relationship studies. The insights gained from the biological evaluation of its derivatives continue to fuel the development of next-generation targeted cancer therapies. Researchers and drug development professionals can leverage this key intermediate to explore new chemical space and design more potent and selective kinase inhibitors.

References

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for laboratory professionals and is based on available data for this compound and structurally related compounds. A comprehensive toxicological profile for this specific chemical has not been fully established.[1] All handling must be conducted by trained personnel with appropriate safety precautions in place.

Introduction

This compound is a heterocyclic organic compound. The pyrrolo[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry and drug development, often investigated for its potential as a kinase inhibitor in various signaling pathways.[2][3] Given its reactive nature as a brominated heterocyclic compound and its intended use in research, a thorough understanding of its safety and handling precautions is critical to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a summary of known properties, potential hazards, and recommended handling procedures.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1260812-97-2[4]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Appearance Solid[4]
Purity Typically >95%[4][5]
InChI Key DKJPISUROVINRP-UHFFFAOYSA-N[4]

Hazard Identification and Classification

While a specific GHS classification for this compound is not universally available, data from structurally similar pyrrolopyrazines and brominated compounds suggest the following potential hazards.[6][7][8] The following classifications should be adopted as a precautionary measure.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation GHS07Warning H315: Causes skin irritation.[6][7][8]
Serious Eye Damage/Irritation GHS07Warning H319: Causes serious eye irritation.[6][7][8]
Specific Target Organ Toxicity (Single Exposure) GHS07Warning H335: May cause respiratory irritation.[7][8]

Precautionary Statements Summary:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and any exposed skin thoroughly after handling.[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
P319If eye irritation persists: Get medical advice/attention.[8]
P332 + P317If skin irritation occurs: Get medical advice/attention.[8]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[8]
P405Store locked up.[8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols and Workflows

Standard Laboratory Handling Workflow

Safe handling of this compound requires a systematic approach from receipt to disposal. The following workflow diagram outlines the necessary steps to minimize exposure and ensure safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Goggles) prep_fumehood Prepare and verify chemical fume hood prep_ppe->prep_fumehood prep_materials Assemble necessary lab equipment (spatula, weighing paper, glassware) prep_fumehood->prep_materials handling_retrieve Retrieve compound from secure, cool, dark storage prep_materials->handling_retrieve handling_weigh Weigh the required amount inside the fume hood handling_retrieve->handling_weigh handling_dissolve Prepare solution or add to reaction mixture under inert atmosphere if necessary handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of waste in a sealed, labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_storage Return stock compound to secure storage cleanup_waste->cleanup_storage cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_storage->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash off with soap and plenty of water.[7] If skin irritation occurs, seek medical attention.[6] Remove contaminated clothing and wash it before reuse.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7] If eye irritation persists, get immediate medical advice/attention.[6]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek medical advice/attention if you feel unwell.[6]

  • Accidental Release: Use personal protective equipment.[6] Avoid dust formation.[7] Sweep up the material, taking care not to disperse it, and place it in a suitable, closed container for disposal.[6][7] Prevent the product from entering drains.[6]

Emergency Response Logic

The following diagram illustrates the decision-making process for responding to an emergency involving this compound.

G start Emergency Event (Spill or Exposure) spill_check Is the spill large or small? start->spill_check Spill exposure_check What type of exposure? start->exposure_check Exposure spill_small Small Spill: - Restrict access - Absorb/sweep up with inert material - Place in hazardous waste container spill_check->spill_small Small spill_large Large Spill: - Evacuate immediate area - Alert safety officer - Prevent entry into drains spill_check->spill_large Large exposure_skin Skin/Eye Contact: - Go to safety shower/eyewash - Flush for 15 minutes - Remove contaminated clothing exposure_check->exposure_skin Skin/Eye exposure_inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_check->exposure_inhalation Inhalation seek_medical Seek Medical Attention (Bring SDS if possible) spill_large->seek_medical If exposed exposure_skin->seek_medical exposure_inhalation->seek_medical

Caption: Decision logic for emergency response to spills or exposures.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize risk.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to control dust and vapor dispersion.[6][7] Eyewash stations and safety showers must be readily accessible.[9]

  • Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[10] A face shield may be necessary for larger quantities.[7]Protects against dust particles and splashes causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron.Prevents skin contact which can cause irritation.[6]
Respiratory Protection Not required under normal conditions with adequate ventilation. If dust is generated, use a NIOSH/MSHA or EN 149 approved respirator.[9]Protects against inhalation which may cause respiratory tract irritation.

Storage and Stability

Proper storage is necessary to maintain the compound's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[6] Recommended storage temperature is often between 2-8°C under an inert atmosphere.[7]

  • Stability: The product is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[9]

  • Hazardous Decomposition: Upon combustion or exposure to high temperatures, it may decompose to generate toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6][7]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] The hazard information provided in this guide is based on the potential reactivity of the brominated heterocyclic structure and data from related compounds. No specific LD50, carcinogenicity, mutagenicity, or teratogenicity data is currently available for this compound.[7] Therefore, it must be handled with the assumption that it is potentially harmful if swallowed, inhaled, or absorbed through the skin.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, prominently featured in the development of potent kinase inhibitors. Derivatives of this heterocyclic system have shown significant activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3), making them valuable candidates for the development of targeted therapies in oncology and immunology.[1][2] The 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine intermediate is a key building block for the synthesis of these derivatives, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. This document provides detailed protocols for the synthesis of the core intermediate and its subsequent derivatization via Suzuki and Buchwald-Hartwig reactions, along with data on the biological activity of representative compounds.

Synthesis of the Core Intermediate: this compound

The synthesis of the key intermediate, this compound, is a multi-step process that begins with the formation of the pyrrolo[2,3-b]pyrazine core, followed by bromination. For subsequent cross-coupling reactions, protection of the pyrrole nitrogen is often advantageous.

Experimental Workflow for Core Intermediate Synthesis

G cluster_0 Synthesis of 3-methyl-5H-pyrrolo[2,3-b]pyrazine cluster_1 Bromination cluster_2 N-Protection (Optional but Recommended) A 2-Amino-3-chloropyrazine C Cyclization A->C B Chloroacetone B->C D 3-methyl-5H-pyrrolo[2,3-b]pyrazine C->D F Bromination Reaction D->F E N-Bromosuccinimide (NBS) E->F G This compound F->G I Protection Reaction G->I H Tosyl Chloride (TsCl) H->I J 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine I->J

Caption: Workflow for the synthesis of the key intermediate.

Protocol 1: Synthesis of 3-methyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from analogous heterocyclic synthesis procedures.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Addition of Reagents: Add chloroacetone (1.2 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Protocol 2: Bromination of 3-methyl-5H-pyrrolo[2,3-b]pyrazine
  • Reaction Setup: Dissolve 3-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.[3][4][5] A radical initiator, such as azobisisobutyronitrile (AIBN), can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Protocol 3: N-Tosylation of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Reagent Addition: After stirring for 30 minutes, add p-toluenesulfonyl chloride (tosyl chloride, TsCl) (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for completion.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography to give 2-bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[6]

Derivatization via Cross-Coupling Reactions

The 2-bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a versatile intermediate for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki and Buchwald-Hartwig reactions are particularly useful for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 4: Suzuki Cross-Coupling Reaction

This protocol allows for the formation of a carbon-carbon bond between the pyrrolo[2,3-b]pyrazine core and various aryl or heteroaryl groups.

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP) (0.04-0.1 eq), and a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Solvent and Reaction Conditions: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring for completion.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.

Protocol 6: Deprotection of the Tosyl Group

The final step for many derivatives is the removal of the tosyl protecting group to yield the free N-H pyrrolo[2,3-b]pyrazine.

  • Reaction Conditions: Dissolve the N-tosylated derivative in a suitable solvent mixture, such as THF/methanol or dioxane/water. Add a base like sodium hydroxide or potassium carbonate.

  • Cleavage: Heat the reaction mixture to reflux or stir at room temperature, depending on the substrate's reactivity, until the deprotection is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Neutralize the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the final deprotected compound, which can be further purified if necessary.

Data Presentation

The following tables summarize the yields of representative Suzuki and Buchwald-Hartwig coupling reactions and the biological activity of selected final compounds.

Table 1: Suzuki Coupling of 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with Various Boronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine82
33-Fluorophenylboronic acid2-(3-Fluorophenyl)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine78
4Pyridin-3-ylboronic acid2-(Pyridin-3-yl)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine75
5Thiophen-2-ylboronic acid2-(Thiophen-2-yl)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine79

Yields are based on reported data for analogous reactions and may vary depending on specific reaction conditions.[7][8][9]

Table 2: Buchwald-Hartwig Amination of 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with Various Amines
EntryAmineProductYield (%)
1Morpholine2-(Morpholin-4-yl)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine92
2Piperidine2-(Piperidin-1-yl)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine88
3Aniline2-(Phenylamino)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine76
4Benzylamine2-(Benzylamino)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine81
5N-Methylpiperazine2-(4-Methylpiperazin-1-yl)-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine85

Yields are based on reported data for analogous reactions and may vary depending on specific reaction conditions.[10][11]

Table 3: Biological Activity of Selected 5H-pyrrolo[2,3-b]pyrazine Derivatives
Compound IDTarget KinaseR Group at C2IC₅₀ (nM)
A FGFR13,5-Dimethoxyphenyl5.2
B FGFR12,6-Dichloro-3,5-dimethoxyphenyl1.8
C FGFR23-(Morpholin-4-yl)propyl600
D FGFR33-(Morpholin-4-yl)propyl480
E JAK3(3-Methoxyphenyl)amino15
F JAK3(4-Morpholinophenyl)amino8

IC₅₀ values are indicative and sourced from literature on pyrrolo[2,3-b]pyrazine derivatives.[12][13][14][15]

Signaling Pathway Visualization

The 5H-pyrrolo[2,3-b]pyrazine derivatives are designed to inhibit specific signaling pathways implicated in disease. Below are graphical representations of the FGFR and JAK-STAT signaling pathways, which are common targets for these compounds.

FGFR Signaling Pathway

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation STAT STAT FGFR->STAT Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC STAT->Nucleus Dimerization & Translocation Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine with various aryl and heteroaryl boronic acids or esters. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged structure in drug discovery, particularly for the development of kinase inhibitors.

The 5H-pyrrolo[2,3-b]pyrazine core is a key pharmacophore found in numerous biologically active molecules, including potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is implicated in a variety of cancers, making it a significant target for therapeutic intervention. The bromine atom at the 2-position of this compound serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the C2 position of the pyrrolo[2,3-b]pyrazine core and an organic substituent from a boronic acid or ester. The reaction is catalyzed by a palladium complex in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for the Suzuki coupling reaction with this compound. Protocol 1 provides a specific example based on the successful coupling of a similar pyrrolo[2,3-b]pyrazine derivative, while Protocol 2 offers a general procedure that can be adapted for various boronic acids.

Protocol 1: Suzuki Coupling with a Heteroaryl Boronic Acid Pinacol Ester

This protocol is adapted from a reported synthesis of a 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine derivative and can be applied to this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid pinacol ester (e.g., 1-methylpyrazole-4-boronic acid pinacol ester) (1.1-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Protocol 2: General Procedure for Suzuki Coupling with Arylboronic Acids

This general protocol can be used as a starting point for the coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03-0.05 equiv)

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in the chosen solvent system.

  • Add the base and the palladium catalyst to the mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of bromo-pyrrolo[2,3-b]pyrazines and analogous N-heterocycles with various boronic acid partners. This data provides a comparative overview to guide reaction planning.

EntryBromide SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine1-Methylpyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O (4:1)80286[1]
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃Ethanol/H₂O (4:1)135 (MW)0.6789[2]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80290[3]
42-BromothiophenePhenylboronic acidPyridine-based Pd(II)-complexNa₂CO₃H₂O100195[4]
55-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901875[5]

Note: Yields are for the isolated product. MW denotes microwave irradiation. DME is dimethoxyethane.

Application in Drug Discovery: Targeting the FGFR Signaling Pathway

Derivatives of 5H-pyrrolo[2,3-b]pyrazine synthesized via Suzuki coupling have shown significant potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a known driver in many cancers.

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways ultimately regulate gene expression and cellular processes that can contribute to tumor growth and survival.

The synthesized 2-aryl-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its activation, thereby blocking the downstream signaling events.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Phosphorylation FRS2 FRS2 FGFR->FRS2 Phosphorylation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC DAG->PKC PKC->Transcription Inhibitor 2-Aryl-3-methyl-5H- pyrrolo[2,3-b]pyrazine Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of 2-aryl-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 2-aryl-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives as potential drug candidates.

Experimental_Workflow start Start: 2-Bromo-3-methyl- 5H-pyrrolo[2,3-b]pyrazine suzuki Suzuki Coupling with Arylboronic Acid Library start->suzuki purification Purification and Characterization (NMR, MS) suzuki->purification library Library of 2-Aryl-3-methyl- 5H-pyrrolo[2,3-b]pyrazines purification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification and SAR Analysis screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine bases. This core is present in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The functionalization of this scaffold is crucial for the development of new therapeutic agents. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This methodology is particularly valuable for the synthesis of 2-alkynyl-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives, which are important intermediates for the construction of more complex molecules and potential drug candidates.

These application notes provide a detailed protocol for the Sonogashira coupling of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine with a variety of terminal alkynes. The protocols described are based on established procedures for structurally related heterocyclic systems, such as 7-azaindoles, and are intended to serve as a comprehensive guide for researchers in drug discovery and organic synthesis.[2][3]

Reaction Principle

The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds through a catalytic cycle that includes the oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired alkynylated product and regenerate the palladium(0) catalyst. Both traditional copper-co-catalyzed and copper-free conditions have been successfully applied for similar substrates.[4]

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on analogous reactions with closely related heterocyclic compounds.[2][5]

Table 1: Scope of Sonogashira Coupling with Various Terminal Alkynes

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)-3-methyl-5H-pyrrolo[2,3-b]pyrazine85-95
21-Hexyne2-(Hex-1-yn-1-yl)-3-methyl-5H-pyrrolo[2,3-b]pyrazine75-85
3Propargyl alcohol3-(3-Methyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)prop-2-yn-1-ol70-80
44-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-3-methyl-5H-pyrrolo[2,3-b]pyrazine80-90
53-Ethynylpyridine2-((Pyridin-3-yl)ethynyl)-3-methyl-5H-pyrrolo[2,3-b]pyrazine70-85
6(Trimethylsilyl)acetylene3-Methyl-2-((trimethylsilyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine85-95

Table 2: Optimization of Reaction Conditions

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)
1Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF806
2Pd(PPh₃)₄ / CuIi-Pr₂NHToluene1008
3Pd/C / PPh₃ / CuIEt₃NWater8012
4PdCl₂(dppf)Cs₂CO₃Dioxane10012

Experimental Protocols

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium/copper catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF via syringe, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative copper-free method, which can be advantageous for substrates that are sensitive to copper salts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, PdCl₂(dppf), and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane and the terminal alkyne.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Coupling_Scheme cluster_conditions Reaction Conditions BromoPyrroloPyrazine This compound TerminalAlkyne Terminal Alkyne (R-C≡C-H) CoupledProduct 2-Alkynyl-3-methyl-5H-pyrrolo[2,3-b]pyrazine BromoPyrroloPyrazine->CoupledProduct TerminalAlkyne->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₃N) Solvent Solvent (e.g., DMF) c1 c2 c1->c2 Pd Catalyst, Cu(I), Base Solvent, Heat

Caption: General reaction scheme for the Sonogashira coupling.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_analysis 5. Analysis A Combine this compound, Pd catalyst, and CuI in a dry Schlenk flask. B Add anhydrous solvent, base, and terminal alkyne. A->B C Heat the mixture to the specified temperature and stir for the required time. B->C D Monitor progress by TLC or LC-MS. C->D E Cool to room temperature and dilute with an organic solvent. D->E F Wash with water and brine. E->F G Dry the organic layer and concentrate. F->G H Purify the crude product by flash column chromatography. G->H I Characterize the final product (NMR, MS, etc.). H->I

Caption: Experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the chemical functionalization of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations for the synthesis of diverse compound libraries for drug discovery.

Introduction

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged structure in the design of kinase inhibitors, and the bromine atom at the 2-position of this compound serves as a versatile handle for introducing a wide array of molecular fragments.[1] This allows for the rapid exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols herein describe the N-protection of the pyrrole nitrogen, followed by three key cross-coupling reactions for C-C and C-N bond formation.

Experimental Workflow Overview

The functionalization of this compound typically follows a two-step sequence: N-protection of the pyrrole ring followed by the palladium-catalyzed cross-coupling reaction at the C2-bromo position. A final deprotection step can be performed if the free N-H is desired.

workflow start This compound protection N-Protection (e.g., Tosylation) start->protection N_protected 2-Bromo-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine protection->N_protected suzuki Suzuki-Miyaura Coupling N_protected->suzuki buchwald Buchwald-Hartwig Amination N_protected->buchwald sonogashira Sonogashira Coupling N_protected->sonogashira product_suzuki 2-Aryl-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine suzuki->product_suzuki product_buchwald 2-Amino-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine buchwald->product_buchwald product_sonogashira 2-Alkynyl-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine sonogashira->product_sonogashira deprotection_suzuki Deprotection product_suzuki->deprotection_suzuki deprotection_buchwald Deprotection product_buchwald->deprotection_buchwald deprotection_sonogashira Deprotection product_sonogashira->deprotection_sonogashira final_product_suzuki 2-Aryl-3-methyl- 5H-pyrrolo[2,3-b]pyrazine deprotection_suzuki->final_product_suzuki final_product_buchwald 2-Amino-3-methyl- 5H-pyrrolo[2,3-b]pyrazine deprotection_buchwald->final_product_buchwald final_product_sonogashira 2-Alkynyl-3-methyl- 5H-pyrrolo[2,3-b]pyrazine deprotection_sonogashira->final_product_sonogashira

General workflow for the functionalization of this compound.

Protocol 1: N-Protection of this compound

To prevent side reactions and improve the solubility of the starting material, the pyrrole nitrogen is often protected. A common and robust protecting group is the tosyl (p-toluenesulfonyl) group.

Reaction Scheme:

protection_scheme SM 2-Bromo-3-methyl-5H- pyrrolo[2,3-b]pyrazine plus1 + SM->plus1 reagent TsCl plus1->reagent arrow -> reagent->arrow conditions Base (e.g., NaH) Solvent (e.g., DMF) product 2-Bromo-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine arrow->product

N-Tosylation of this compound.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
This compound212.051.01.0
Sodium hydride (60% dispersion in mineral oil)24.001.21.2
p-Toluenesulfonyl chloride (TsCl)190.651.11.1
Anhydrous Dimethylformamide (DMF)---

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DMF (2 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.

Reaction Scheme:

suzuki_scheme SM 2-Bromo-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine plus1 + SM->plus1 reagent Ar-B(OH)2 plus1->reagent arrow -> reagent->arrow conditions Pd Catalyst Base, Solvent product 2-Aryl-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine arrow->product

Suzuki-Miyaura coupling of the N-tosylated starting material.

Materials and Representative Conditions:

ComponentRoleExample ReagentEquivalents
2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazineSubstrate-1.0
Arylboronic acidCoupling PartnerPhenylboronic acid1.2 - 1.5
Palladium CatalystCatalyst[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.05 - 0.10
BaseBasePotassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)2.0 - 3.0
SolventSolvent1,4-Dioxane/Water (e.g., 4:1 v/v)-

Procedure:

  • In a reaction vessel, combine 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[2]

Reaction Scheme:

buchwald_scheme SM 2-Bromo-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine plus1 + SM->plus1 reagent R¹R²NH plus1->reagent arrow -> reagent->arrow conditions Pd Catalyst, Ligand Base, Solvent product 2-(R¹R²N)-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine arrow->product

Buchwald-Hartwig amination of the N-tosylated starting material.

Materials and Representative Conditions:

ComponentRoleExample ReagentEquivalents
2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazineSubstrate-1.0
AmineCoupling PartnerMorpholine or Aniline1.2 - 2.0
Palladium CatalystCatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)0.02 - 0.05
LigandLigandXantphos or BINAP0.04 - 0.10
BaseBaseSodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)1.5 - 2.5
SolventSolventToluene or 1,4-Dioxane-

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 mmol, 0.04 equiv), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).

  • Add 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene, 10 mL).

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide.[3]

Reaction Scheme:

sonogashira_scheme SM 2-Bromo-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine plus1 + SM->plus1 reagent R-C≡CH plus1->reagent arrow -> reagent->arrow conditions Pd Catalyst, Cu(I) salt Base, Solvent product 2-(R-C≡C)-3-methyl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine arrow->product

Sonogashira coupling of the N-tosylated starting material.

Materials and Representative Conditions:

ComponentRoleExample ReagentEquivalents
2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazineSubstrate-1.0
Terminal AlkyneCoupling PartnerPhenylacetylene1.2 - 1.5
Palladium CatalystCatalystBis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)0.02 - 0.05
Copper(I) saltCo-catalystCopper(I) iodide (CuI)0.05 - 0.10
BaseBaseTriethylamine (TEA) or Diisopropylethylamine (DIPEA)2.0 - 3.0
SolventSolventTetrahydrofuran (THF) or DMF-

Procedure:

  • To a solution of 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in the solvent (e.g., THF, 10 mL) under an inert atmosphere, add the base (e.g., TEA, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 0.02 equiv) and the copper(I) salt (e.g., CuI, 0.05 mmol, 0.05 equiv).

  • Stir the reaction mixture at room temperature to 50 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: N-Tosyl Deprotection

Removal of the tosyl protecting group can be achieved under basic conditions to yield the free N-H pyrrolo[2,3-b]pyrazine.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
N-Tosyl-pyrrolo[2,3-b]pyrazine derivative-1.01.0
Sodium hydroxide (NaOH)40.003.03.0
Methanol (MeOH)---
Water (H₂O)---

Procedure:

  • Dissolve the N-tosylated pyrrolo[2,3-b]pyrazine derivative (1.0 mmol, 1.0 equiv) in a mixture of methanol and water (e.g., 9:1 v/v, 10 mL).

  • Add sodium hydroxide (3.0 mmol, 3.0 equiv) to the solution.

  • Stir the mixture at room temperature to 60 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product. Further purification by chromatography may be necessary.[1]

Data Presentation

The following tables summarize representative quantitative data for the functionalization of this compound and its N-protected derivatives based on analogous reactions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O 4:190875-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2.5)Dioxane/H₂O 4:1901070-85
3-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O 4:1851260-75

Table 2: Representative Yields for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001670-85
AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2)Dioxane1102065-80
BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001860-75

Table 3: Representative Yields for Sonogashira Coupling

Terminal AlkynePd Catalyst (mol%)Cu(I) salt (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (2)THFRT680-95
1-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (2)THFRT875-90
(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (3)CuI (5)DIPEA (2.5)DMF401270-85

Characterization Data:

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the final products.

  • LC-MS: To determine the purity and confirm the molecular weight of the compounds.[4]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

References

Application Notes and Protocols for the Synthesis and Evaluation of FGFR Inhibitors Derived from 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in various human cancers.[3][4] This has established the FGFRs as prominent targets for the development of novel anticancer therapies. The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the design of potent and selective FGFR inhibitors.[5][6] This document provides detailed application notes and experimental protocols for the synthesis of advanced FGFR inhibitors utilizing 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine as a key starting material, along with methodologies for their biological evaluation.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of key tyrosine residues in their intracellular kinase domains.[2][7] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively regulate essential cellular processes.[1][8][9] Constitutive activation of these pathways due to FGFR aberrations can lead to uncontrolled cell growth and tumor progression. The small molecule inhibitors synthesized from the this compound core are designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:ext Binding & Dimerization FRS2 FRS2 FGFR:int->FRS2 Phosphorylation PLCG PLCγ FGFR:int->PLCG STAT STAT FGFR:int->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR:int Inhibition

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Synthetic Chemistry

The synthesis of potent FGFR inhibitors from this compound typically involves a Suzuki coupling reaction to introduce a substituted aryl or heteroaryl group at the 2-position. This is a versatile and widely used method for carbon-carbon bond formation. The following diagram illustrates a general synthetic workflow.

Synthetic_Workflow Start This compound Coupling Suzuki Coupling (Pd catalyst, Base) Start->Coupling Boronic_Ester Aryl/Heteroaryl Boronic Acid or Ester Boronic_Ester->Coupling Intermediate 2-Aryl-3-methyl-5H-pyrrolo[2,3-b]pyrazine Coupling->Intermediate Sulfonylation Sulfonylation (R-SO2Cl, Base) Intermediate->Sulfonylation Final_Product Final FGFR Inhibitor Sulfonylation->Final_Product

Figure 2: General Synthetic Workflow for FGFR Inhibitors.
Experimental Protocol: Synthesis of a Representative FGFR Inhibitor

This protocol describes a general procedure for a two-step synthesis of a 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitor, starting with a Suzuki coupling followed by sulfonylation.

Step 1: Suzuki Coupling

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq) and potassium carbonate (K₂CO₃) (3.0 eq).

  • Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3-methyl-5H-pyrrolo[2,3-b]pyrazine intermediate.

Step 2: Sulfonylation

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the appropriate sulfonyl chloride (R-SO₂Cl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by column chromatography or preparative HPLC.

Biological Evaluation

The biological activity of the synthesized compounds is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-cancer efficacy.

In Vitro Assays

1. FGFR Kinase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of FGFR kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega) [3][10]

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilution or DMSO (as a control).

  • Add 2 µL of a solution containing the recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, or FGFR3) in kinase buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be close to the Kₘ for the specific FGFR isoform.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

2. Cell Proliferation Assay

This assay evaluates the effect of the inhibitors on the growth of cancer cell lines with known FGFR alterations.

Protocol: CCK-8 Assay [1]

  • Seed cancer cells (e.g., SNU-16, KG-1, KMS-11) in a 96-well plate at a predetermined optimal density (e.g., 500-5,000 cells/well) and allow them to adhere overnight.[1]

  • Treat the cells with serial dilutions of the test compounds. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Normalize the data to vehicle-treated control wells and calculate the IC₅₀ values.

In Vivo Evaluation

Xenograft Mouse Model

This model assesses the anti-tumor efficacy of the lead compounds in a living organism.

Protocol: Subcutaneous Xenograft Model [8][11]

  • Establish xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10⁶ to 2 x 10⁶ cells) with known FGFR alterations into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]

  • Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[8]

  • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[8]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).

Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay FGFR Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) Cell_Proliferation->Xenograft Lead Compound Selection PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Synthesized_Compound Synthesized FGFR Inhibitor Synthesized_Compound->Kinase_Assay Synthesized_Compound->Cell_Proliferation

Figure 3: Workflow for the Biological Evaluation of Synthesized Inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors from the literature.

Compound IDModification on Pyrrolo[2,3-b]pyrazine CoreFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Cell Line Proliferation IC₅₀ (nM)Reference
Compound 9 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)>90% inhibition @ 1µM---[12]
Compound 13 5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)1.8 ± 0.4--KG1: 15.6 ± 2.1[4][5]
Compound 27 5-((1-ethyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)0.6 ± 0.2--KG1: 12.3 ± 1.5[4]
Compound 28 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)0.8 ± 0.1--KG1: 11.2 ± 1.8[4]
Compound 29 5-((1-propyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)0.7 ± 0.2--KG1: 10.5 ± 1.1[4]

Data presented as mean ± SD where available. "-" indicates data not reported in the cited literature.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of potent and selective FGFR inhibitors. The synthetic routes, primarily involving Suzuki coupling and subsequent functionalization, are robust and allow for the generation of diverse chemical libraries. The provided protocols for biological evaluation enable the comprehensive characterization of these compounds, from initial enzymatic inhibition to in vivo anti-tumor efficacy. This integrated approach is essential for the successful development of novel targeted therapies for cancers driven by aberrant FGFR signaling.

References

Application Notes and Protocols for the Synthesis of JAK Inhibitors Utilizing 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Janus Kinase (JAK) inhibitors using the key intermediate, 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine. The methodologies described herein are based on established synthetic strategies for creating potent and selective JAK inhibitors, leveraging the versatility of the pyrrolo[2,3-b]pyrazine scaffold.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2] Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research. The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in the design of such inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the kinase hinge region.

The starting material, this compound, serves as a versatile building block. The bromine atom at the C2 position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document will detail the synthetic strategies and protocols for the elaboration of this core into potential JAK inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Synthetic Strategy and Experimental Protocols

A common and effective strategy for elaborating the this compound core involves a two-step process:

  • Suzuki-Miyaura Coupling: To introduce an aryl or heteroaryl group at the C2 position. This is a powerful C-C bond-forming reaction.

  • Buchwald-Hartwig Amination: To introduce a desired amine at a suitable position on the newly introduced ring system, a crucial step for many JAK inhibitors that require a side chain for optimal binding and pharmacokinetic properties.

The following protocols provide a representative, albeit hypothetical, synthetic route to a potential JAK inhibitor based on these principles.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination Start 2-Bromo-3-methyl-5H- pyrrolo[2,3-b]pyrazine Intermediate1 Suzuki Coupling Product (Intermediate A) Start->Intermediate1 Suzuki Reaction Reagents1 Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) FinalProduct Final JAK Inhibitor Intermediate1->FinalProduct Amination Reagents2 Amine Side Chain Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Reagents1->Intermediate1 Reagents2->FinalProduct

References

Application Note: NMR Characterization of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5H-pyrrolo[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for targeted cancer therapies.[1][2] The bromine atom at the 2-position and the methyl group at the 3-position of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine serve as key functional handles for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).[1] Accurate structural elucidation and characterization of derivatives are paramount for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these heterocyclic compounds. This application note provides a detailed protocol and reference data for the NMR characterization of this compound and its derivatives.

Data Presentation: NMR Data for 5H-pyrrolo[2,3-b]pyrazine Derivatives

While specific NMR data for this compound is not extensively published, the following tables summarize ¹H and ¹³C NMR data for structurally related derivatives from the literature. This data serves as a valuable reference for spectral interpretation. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for Selected 5H-pyrrolo[2,3-b]pyrazine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [3]DMSO-d₆9.30 (s, 1H), 8.72 (s, 1H), 8.11 (s, 1H), 7.97 (s, 1H), 7.28 (s, 1H), 6.74 (dd, J = 3.7, 1.9 Hz, 1H), 4.02 (s, 3H)
5-(Cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [3]CDCl₃8.80 (s, 1H), 8.09 (d, J = 0.8 Hz, 1H), 8.07 (d, J = 0.8 Hz, 1H), 7.83 (d, J = 4.1 Hz, 1H), 6.83 (d, J = 4.1 Hz, 1H), 4.03 (s, 3H), 3.16–3.01 (m, 1H), 2.20 (m, 2H), 2.01 (m, 2H), 1.96–1.62 (m, 4H)
5-((2,4-Difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [3]CDCl₃8.71 (s, 1H), 8.44 (td, J = 8.5, 6.0 Hz, 1H), 8.01 (dd, J = 4.1, 1.3 Hz, 1H), 7.99 (d, J = 0.7 Hz, 1H), 7.91 (s, 1H), 7.16–7.10 (m, 1H), 6.90 (ddd, J = 10.4, 8.5, 2.4 Hz, 1H), 6.85 (d, J = 4.1 Hz, 1H), 4.02 (s, 3H)
5-((3,4-Dichlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [3]CDCl₃8.75 (s, 1H), 8.50 (d, J = 2.2 Hz, 1H), 8.10 (d, J = 0.7 Hz, 1H), 8.06 (s, 1H), 8.03 (dd, J = 8.5, 2.2 Hz, 1H), 7.90 (d, J = 4.1 Hz, 1H), 7.62 (d, J = 8.5 Hz, 1H), 6.84 (d, J = 4.1 Hz, 1H), 4.06 (s, 3H)
5-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [4]CDCl₃8.71 (s, 1H), 8.06 (s, 1H), 8.04–8.02 (m, 1H), 8.01 (s, 1H), 7.90 (s, 1H), 7.43 (d, J = 1.3 Hz, 1H), 6.82 (d, J = 4.1 Hz, 1H), 4.02 (s, 3H), 3.75 (s, 3H)
5-((1-(2-Fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [4]DMSO-d₆8.92 (s, 1H), 8.66 (s, 1H), 8.41 (s, 1H), 8.14 (s, 1H), 8.10 (d, J = 4.1 Hz, 1H), 7.86 (s, 1H), 6.93 (d, J = 4.0 Hz, 1H), 4.77 (t, J = 4.8 Hz, 1H), 4.65 (t, J = 4.6 Hz, 1H), 4.43 (t, J = 4.5 Hz, 1H), 4.36 (t, J = 4.7 Hz, 1H), 3.92 (s, 3H)

Table 2: ¹³C NMR Data for Selected 5H-pyrrolo[2,3-b]pyrazine Derivatives

CompoundSolventChemical Shifts (δ, ppm)
5-(Cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [3]CDCl₃142.25, 140.70, 139.08, 138.03, 137.65, 129.80, 129.30, 120.83, 105.69, 64.00, 40.57, 27.62 (2C), 25.86 (2C)
5-((2,4-Difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [3]CDCl₃168.08, 166.01, 161.34, 159.25, 142.19, 140.38, 139.07, 138.16, 137.76, 133.92, 129.52, 128.76, 120.74, 112.10, 106.53, 39.34
5-((3,4-Dichlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [3]CDCl₃142.44, 140.33, 139.75, 139.07, 138.37, 137.69, 137.34, 133.79, 131.27, 130.76, 129.06, 128.62, 127.09, 120.71, 107.13, 39.38
5-(Imidazo[1,2-b]pyridazin-3-ylsulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine [4]DMSO-d₆155.46, 148.14, 145.79, 142.58, 139.90, 138.68, 138.63, 138.60, 137.94, 130.35, 128.22, 119.61, 112.35, 105.88, 105.68

Experimental Protocols

The following are generalized protocols for the NMR characterization of this compound derivatives, based on standard laboratory practices and methodologies reported in the literature.[3][4]

Protocol 1: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for these derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5] Most deuterated solvents are available with TMS already added.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended for good spectral dispersion.[3][4]

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: Set to approximately 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is generally sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective protons in the molecule.

Protocol 3: ¹³C NMR Spectroscopy
  • Instrument Setup: Use the same tuned and shimmed conditions as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each carbon environment.

    • Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are observed.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A shorter delay of 2 seconds is often used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

    • Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis compound Purified Compound (5-10 mg) dissolve Dissolve in NMR Tube compound->dissolve solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) + TMS solvent->dissolve spectrometer NMR Spectrometer (≥400 MHz) dissolve->spectrometer h1_nmr 1H NMR Acquisition spectrometer->h1_nmr c13_nmr 13C NMR Acquisition spectrometer->c13_nmr h1_proc 1H Data Processing (FT, Phasing, Calibration, Integration) h1_nmr->h1_proc c13_proc 13C Data Processing (FT, Phasing, Calibration) c13_nmr->c13_proc analysis Structural Elucidation & Verification h1_proc->analysis c13_proc->analysis

Caption: General workflow for NMR characterization.

Conclusion

The protocols and reference data provided in this application note offer a comprehensive guide for the NMR characterization of this compound and its derivatives. Adherence to these methodologies will ensure the acquisition of high-quality NMR data, facilitating accurate structural confirmation, which is a critical step in the synthesis and development of novel therapeutic agents based on this privileged scaffold.

References

Application Note: LC-MS Analysis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of reaction mixtures containing 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The pyrrolo[2,3-b]pyrazine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors.[1] Accurate and efficient monitoring of reactions involving this scaffold is crucial for process optimization, impurity profiling, and quality control in drug discovery and development. This document outlines the experimental procedures for sample preparation, LC-MS analysis, and data interpretation, focusing on a representative Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a valuable building block in medicinal chemistry. The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. LC-MS is an indispensable tool for monitoring the progress of these reactions, allowing for the simultaneous identification and quantification of starting materials, intermediates, the desired product, and any byproducts. This application note presents a general methodology that can be adapted for the analysis of a wide range of reactions involving this heterocyclic core.

Experimental Protocols

Sample Preparation

A critical step in LC-MS analysis is the proper preparation of the sample from the reaction mixture.

Materials:

  • Reaction mixture aliquot

  • Quenching solution (e.g., saturated aqueous ammonium chloride or water)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • LC-MS grade solvent for dilution (e.g., acetonitrile or methanol)

  • Syringe filters (0.22 µm)

Procedure:

  • Quenching: At the desired time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by adding it to a vial containing a suitable quenching solution (e.g., 500 µL of saturated aqueous ammonium chloride).

  • Extraction: Add an appropriate organic extraction solvent (e.g., 1 mL of ethyl acetate) to the quenched mixture. Vortex the vial for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate. If the separation is slow, the mixture can be centrifuged for 5 minutes at a low speed.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of drying agent.

  • Dilution: Transfer the dried organic extract to a new vial and dilute it with an appropriate LC-MS grade solvent to a final concentration suitable for analysis (typically in the range of 1-10 µg/mL).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS Method

The following is a general-purpose LC-MS method suitable for the analysis of this compound and its derivatives. Method optimization may be required based on the specific reaction and analytes of interest.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-800
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 350 °C
Gas Flow Desolvation: 600 L/hr, Cone: 50 L/hr

Data Presentation

Representative Reaction: Suzuki-Miyaura Coupling

A common application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A representative reaction with phenylboronic acid is depicted below.

G reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Phenylboronic Acid reactant2->catalyst product 3-methyl-2-phenyl-5H-pyrrolo[2,3-b]pyrazine catalyst->product

Figure 1. Suzuki-Miyaura coupling reaction.

Expected LC-MS Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the key components in the Suzuki-Miyaura reaction mixture.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Notes
This compoundC₇H₆BrN₃211.98 / 213.98Starting material. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[2]
Phenylboronic AcidC₆H₇BO₂123.06Reactant. May not ionize well under positive ESI conditions.
3-methyl-2-phenyl-5H-pyrrolo[2,3-b]pyrazineC₁₃H₁₁N₃209.10Desired product.
3-methyl-5H-pyrrolo[2,3-b]pyrazineC₇H₇N₃133.07Potential debromination byproduct.
BiphenylC₁₂H₁₀155.09Potential homocoupling byproduct of phenylboronic acid.
Potential Mass Fragmentation

Understanding the fragmentation pattern of the starting material is crucial for its identification. For this compound, the following fragmentation pathways in positive ion mode can be anticipated:

  • Loss of Br•: A primary fragmentation would be the loss of the bromine radical, leading to a fragment at m/z ~132.

  • Loss of HCN: Subsequent fragmentation of the heterocyclic core could involve the loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.

Mandatory Visualizations

Experimental Workflow

The overall workflow for the LC-MS analysis of the reaction mixture is illustrated below.

G A Reaction Mixture B Quenching A->B C Liquid-Liquid Extraction B->C D Drying of Organic Layer C->D E Dilution D->E F Filtration E->F G LC-MS Analysis F->G H Data Processing and Interpretation G->H

Figure 2. LC-MS analysis workflow.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in monitoring the progress of the Suzuki-Miyaura reaction.

G cluster_reactants Reactants cluster_products Products & Byproducts Starting Material 2-Bromo-3-methyl-5H- pyrrolo[2,3-b]pyrazine Reaction Progress Reaction Progress Starting Material->Reaction Progress Decreases Boronic Acid Phenylboronic Acid Boronic Acid->Reaction Progress Decreases Desired Product 3-methyl-2-phenyl-5H- pyrrolo[2,3-b]pyrazine Debrominated Byproduct Debrominated Byproduct Homocoupling Byproduct Homocoupling Byproduct Reaction Progress->Desired Product Increases Reaction Progress->Debrominated Byproduct May Increase Reaction Progress->Homocoupling Byproduct May Increase

Figure 3. Monitoring reaction components.

Conclusion

This application note provides a comprehensive guide for the LC-MS analysis of reaction mixtures containing this compound. The detailed protocols for sample preparation and LC-MS method development, along with the expected data and visualizations, offer a solid foundation for researchers in the pharmaceutical and chemical industries. The presented methodology can be readily adapted to monitor a variety of chemical transformations involving this important heterocyclic scaffold, thereby facilitating efficient reaction optimization and robust quality control.

References

Application Note and Protocol for the Purification of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and its derivatives are important scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[1] The pyrrolo[2,3-b]pyrazine core is a privileged structure in drug discovery, and the bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] Effective purification of these derivatives is crucial to ensure the quality and reliability of subsequent biological and pharmacological studies. This application note provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography, a widely used and effective technique for the separation of such heterocyclic compounds.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For the purification of moderately polar compounds like this compound derivatives, normal-phase chromatography with silica gel as the stationary phase is highly effective.[2][3] A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted, allowing for the separation of the desired product from impurities.[4]

Data Presentation

The following table provides representative data for the purification of a hypothetical this compound derivative. Actual values may vary depending on the specific derivative and reaction impurities.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (TLC) 3:1 Hexane/Ethyl Acetate
Rf of Product (TLC) ~0.35
Mobile Phase (Column) Gradient: 10% to 50% Ethyl Acetate in Hexane
Crude Sample Load 500 mg
Silica Gel Amount 25 g (50:1 ratio)
Column Dimensions 2 cm (diameter) x 30 cm (length)
Elution Volume ~400 mL
Isolated Yield 85% (hypothetical)
Purity (by HPLC) >98% (hypothetical)

Experimental Protocol

This protocol outlines the steps for the purification of a this compound derivative using flash column chromatography.

Materials and Reagents
  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure
  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1, 1:1).

    • The optimal solvent system for column chromatography will give the desired product an Rf value of approximately 0.2-0.4.[4]

  • Column Packing:

    • Select a glass column of appropriate size. A general rule is to use a 50:1 to 100:1 weight ratio of silica gel to crude sample.[4]

    • Insert a small cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the starting mobile phase (e.g., 10% ethyl acetate in hexane).

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[4] A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, HPLC).

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis for Solvent Optimization crude_product->tlc_analysis column_packing Column Packing (Silica Gel) tlc_analysis->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Gradient Elution (Hexane/EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound derivatives.

References

Application Notes and Protocols for Kinase Assays of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against several kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[1][4][5] The starting material, 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, serves as a versatile building block for the synthesis of compound libraries targeting these kinases.[1][2] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making the development of novel and selective kinase inhibitors a critical area of research.[6][7]

These application notes provide detailed protocols for biochemical and cell-based assays to evaluate the inhibitory potential of compounds derived from this compound against their target kinases, with a focus on FGFR1. Additionally, a method for confirming target engagement in a cellular context is described.

Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[8][9] The signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[2][9] This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival.[4][10] Inhibitors targeting the ATP-binding site of FGFR prevent this autophosphorylation, thereby blocking the downstream signaling cascade.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR:f0 Binding & Dimerization FGFR:f1->FGFR:f1 GRB2 GRB2/SOS FGFR:f1->GRB2 PI3K PI3K FGFR:f1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Compound Pyrrolo[2,3-b]pyrazine Inhibitor Compound->FGFR:f1 Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Workflow:

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase (e.g., FGFR1) - Substrate (e.g., Poly(E,Y)4:1) - ATP - Test Compound Dilutions B Incubate Kinase, Substrate, ATP, and Test Compound A->B Combine in 384-well plate C Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) B->C Incubate ~60 min D Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D Incubate 40 min E Measure Luminescence D->E Incubate 30-60 min F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Materials:

  • Kinase: Recombinant human FGFR1 (or other target kinase)

  • Substrate: Poly(Glu, Tyr) 4:1

  • Test Compounds: Derived from this compound, dissolved in DMSO

  • ATP: 10 mM stock solution

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer. The final concentrations should be optimized for each kinase, but a starting point could be 1-5 ng/µL of kinase and 0.2 mg/mL of substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The ATP concentration should be close to the Km for the specific kinase (e.g., 10-100 µM).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay

This protocol measures the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing more physiologically relevant data.

Materials:

  • Cell Line: A cell line that overexpresses the target kinase (e.g., a cancer cell line with FGFR1 amplification) or is dependent on its activity.

  • Cell Culture Medium and Supplements

  • Test Compounds

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Phosphate-Buffered Saline (PBS)

  • ELISA-based assay kit for detecting the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-ERK or phospho-AKT for FGFR1).

  • 96-well cell culture plates

  • Plate reader for absorbance or fluorescence

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate positive (known inhibitor) and negative (vehicle) controls. Incubate for a predetermined period (e.g., 1-24 hours) to allow for compound uptake and target inhibition.[6]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes with gentle shaking.[6]

  • Phosphorylation Detection (ELISA):

    • Follow the manufacturer's protocol for the specific phospho-substrate ELISA kit. This typically involves:

      • Transferring the cell lysates to the antibody-coated ELISA plate.

      • Incubating to allow for the capture of the target protein.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody specific for the phosphorylated form of the substrate.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate for the enzyme to generate a colorimetric or fluorescent signal.

      • Stopping the reaction and reading the signal on a plate reader.[6]

  • Data Analysis:

    • Normalize the signal for each well to the total protein concentration if necessary.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the data as described for the biochemical assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to confirm that a compound directly binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][11]

Procedure Outline:

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.[11]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11]

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Data Presentation

The quantitative data from the kinase assays should be summarized in a clear, structured table for easy comparison of compound potencies.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives against FGFR1

Compound IDBiochemical IC50 (nM) (ADP-Glo™ Assay)Cellular IC50 (nM) (p-ERK ELISA)
Example-Cpd-01 15.285.7
Example-Cpd-02 5.825.1
Reference Inhibitor 2.110.5

Conclusion

The protocols outlined provide a comprehensive framework for the initial screening and characterization of novel kinase inhibitors derived from this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency and cellular efficacy of their compounds. Furthermore, techniques like CETSA can provide crucial evidence of direct target engagement, which is a critical step in the validation of a compound's mechanism of action and its progression through the drug discovery pipeline.

References

Application Note and Protocols for Cell-Based Assays: Evaluating Inhibitors Derived from 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a crucial chemical intermediate used in the synthesis of potent and selective kinase inhibitors.[1][2] The 5H-pyrrolo[2,3-b]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of inhibitors targeting various kinases implicated in cancer and autoimmune disorders.[3] Scientific literature has highlighted the efficacy of its derivatives as inhibitors of key signaling kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus kinase 3 (JAK3), and Bruton's tyrosine kinase (BTK).[1][4][5][6] Aberrant kinase activity is a known driver of oncogenesis, making the evaluation of these inhibitors critical.[7][8]

This document provides detailed protocols for a suite of cell-based assays designed to characterize the efficacy and mechanism of action of kinase inhibitors derived from this scaffold. Cell-based assays are indispensable as they offer a more physiologically relevant context compared to in vitro biochemical assays, providing critical insights into a compound's cellular permeability, target engagement, and impact on downstream signaling pathways.[9][10][11] The following protocols cover methods for assessing anti-proliferative activity, target phosphorylation status, and cellular target engagement.

Key Signaling Pathway: FGFR Inhibition

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown significant activity against FGFRs.[1][4][12][13] Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream pathways like RAS-MAPK and PI3K-AKT that drive cell proliferation and survival.[4] The diagram below illustrates the point of intervention for an FGFR inhibitor.

FGFR_Signaling_Pathway FGF Ligand FGF Ligand FGFR FGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK FGFR->RAS/RAF/MEK/ERK Activates PI3K/AKT/mTOR PI3K/AKT/mTOR FGFR->PI3K/AKT/mTOR Activates Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits Proliferation & Survival Proliferation & Survival RAS/RAF/MEK/ERK->Proliferation & Survival PI3K/AKT/mTOR->Proliferation & Survival

Caption: Inhibition of the FGFR signaling cascade by a pyrrolo[2,3-b]pyrazine derivative.

Application 1: Cell Proliferation and Viability Assay

This assay determines the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines with known kinase dependencies (e.g., FGFR-dependent cell lines for FGFR inhibitors). The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Cell_Viability_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Allow cells to adhere (overnight) step1->step2 step3 Treat with serial dilutions of inhibitor step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to wells step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Read absorbance at 570 nm step7->step8 end_node Calculate IC50 step8->end_node

Caption: General workflow for determining inhibitor IC50 using the MTT cell viability assay.
Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability after inhibitor treatment.[14]

Materials:

  • 96-well flat-bottom plates

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Pyrrolo[2,3-b]pyrazine-derived inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[14]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Inhibitor Potency
Compound IDTarget KinaseCell LineProliferation IC50 (nM)
Derivative AFGFR1KG-115.5
Derivative BFGFR1KG-18.2
Derivative CJAK3Jurkat25.1
Derivative DJAK3Jurkat12.8

Application 2: Target Activity Modulation via Western Blotting

Western blotting is used to detect changes in the phosphorylation status of a target kinase (autophosphorylation) or its downstream substrates, providing direct evidence of target inhibition within the cell.[15][16]

Western_Blot_Workflow start Start step1 Culture and treat cells with inhibitor start->step1 step2 Lyse cells in RIPA buffer with phosphatase inhibitors step1->step2 step3 Quantify protein concentration (BCA/Bradford) step2->step3 step4 Separate proteins by SDS-PAGE step3->step4 step5 Transfer proteins to PVDF membrane step4->step5 step6 Block membrane (5% BSA or milk) step5->step6 step7 Incubate with primary antibody (e.g., anti-p-FGFR) step6->step7 step8 Incubate with HRP-conjugated secondary antibody step7->step8 step9 Detect signal with ECL and image step8->step9 end_node Analyze band intensity step9->end_node

Caption: Workflow for assessing kinase phosphorylation status via Western Blot.
Protocol: Western Blot for Phosphorylated Proteins

This protocol details the steps to verify on-target activity by analyzing the phosphorylation of a downstream target.[14][15][17]

Materials:

  • Cell culture reagents

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST for phospho-proteins)[17]

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with various concentrations of the inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours). If required, stimulate with the appropriate ligand (e.g., FGF) to induce kinase phosphorylation.[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[15] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]

  • SDS-PAGE: Normalize protein concentrations for all samples. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[15][18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-STAT3 at 1:1000 dilution) overnight at 4°C.[15][19]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-linked secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[15]

    • Wash again as in the previous step.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., β-Actin) to confirm dose-dependent inhibition of phosphorylation.[15]

Application 3: Immunofluorescence for Target Localization and Activity

Immunofluorescence (IF) microscopy allows for the visualization of the subcellular localization of the target kinase and its phosphorylated substrates. This can reveal inhibitor-induced changes in protein trafficking or activity in specific cellular compartments.

Immunofluorescence_Workflow start Start step1 Seed cells on glass coverslips start->step1 step2 Treat with inhibitor and/or stimulant step1->step2 step3 Fix cells with 4% PFA step2->step3 step4 Permeabilize with 0.25% Triton X-100 step3->step4 step5 Block with 1% BSA step4->step5 step6 Incubate with primary antibody step5->step6 step7 Incubate with fluorescent secondary antibody step6->step7 step8 Counterstain nuclei with DAPI step7->step8 step9 Mount coverslips on slides step8->step9 end_node Image with fluorescence microscope step9->end_node

Caption: A standard workflow for immunofluorescence staining to visualize protein targets.
Protocol: Indirect Immunofluorescence

This protocol details a method to detect and quantify protein expression and localization within cells.[20][21]

Materials:

  • Glass coverslips, sterilized

  • Cell culture reagents

  • Fixation solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[20]

  • Blocking buffer (e.g., 1% BSA in PBST)[21]

  • Primary antibodies

  • Fluorescently-conjugated secondary antibodies

  • DAPI solution (for nuclear counterstaining)

  • Anti-fade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere. Treat cells with the inhibitor and/or stimulant as required for the experiment.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[20]

  • Permeabilization: Wash three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[20][21]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBST for 30-60 minutes.[21]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the appropriate fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[21]

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.[20] Perform a final wash with PBS. Mount the coverslips onto microscope slides using anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze images for changes in fluorescence intensity or subcellular localization of the target protein in response to the inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-pyrrolo[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki coupling of 2-bromo-pyrrolo[2,3-b]pyrazines.

Troubleshooting Guide: Common Side Reactions

Researchers often face challenges with side reactions that can lower the yield of the desired product and complicate purification. The most common issues encountered during the Suzuki coupling of 2-bromo-pyrrolo[2,3-b]pyrazines are protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the pyrrolo[2,3-b]pyrazine starting material.

Issue 1: Low Yield due to Protodeboronation of the Boronic Acid

Symptoms:

  • Formation of a byproduct corresponding to the protonated version of the boronic acid's organic group.

  • Incomplete consumption of 2-bromo-pyrrolo[2,3-b]pyrazine.

  • Overall low yield of the desired coupled product.

Root Causes and Solutions:

Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond.[1][2] This side reaction is highly dependent on the reaction conditions and the stability of the boronic acid itself.[1][3] Heteroaromatic boronic acids, in particular, can be susceptible to this decomposition pathway.[2]

ParameterCause of ProtodeboronationRecommended Solution
Base The presence of water and certain bases can facilitate protodeboronation.[4]Use anhydrous solvents and consider milder or non-aqueous bases like CsF or K₃PO₄. For notoriously unstable boronic acids, a "slow-release" strategy using MIDA boronates or organotrifluoroborates can minimize their concentration in the reaction mixture, thus reducing decomposition.[1][5]
Temperature Higher temperatures can accelerate the rate of protodeboronation.Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is too slow.[2]
Catalyst System An inefficient catalyst system that leads to slow coupling can allow more time for the boronic acid to decompose.Employ highly efficient catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos) that promote rapid catalytic turnover, outcompeting the protodeboronation.[1][6]
Issue 2: Formation of Symmetrical Biaryl Byproducts via Homocoupling

Symptoms:

  • Presence of a significant amount of a symmetrical biaryl product derived from the boronic acid.

  • Reduced yield of the desired cross-coupled product.

Root Causes and Solutions:

Homocoupling of boronic acids is a common side reaction that leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[7] This can be mediated by oxygen or the palladium catalyst itself.[7][8]

ParameterCause of HomocouplingRecommended Solution
Oxygen The presence of dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[7][8]Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[4] Maintain a positive pressure of an inert gas throughout the reaction.[4]
Palladium Catalyst If a Pd(II) precatalyst is used, it can stoichiometrically react with the boronic acid to form the homocoupled product and Pd(0) before the catalytic cycle begins.[7][8] Electron-deficient arylboronic acids are particularly prone to this type of homocoupling.[6][9]Add a mild reducing agent, such as potassium formate, to the reaction mixture before the catalyst to ensure the presence of the active Pd(0) species.[8] Alternatively, using a Pd(0) source directly can mitigate this issue.
Issue 3: Dehalogenation of 2-Bromo-pyrrolo[2,3-b]pyrazine

Symptoms:

  • Formation of the debrominated pyrrolo[2,3-b]pyrazine byproduct.

  • Consumption of the starting material without the formation of the desired product.

Root Causes and Solutions:

Dehalogenation is another common side reaction where the bromine atom on the pyrrolo[2,3-b]pyrazine is replaced by a hydrogen atom.[10]

ParameterCause of DehalogenationRecommended Solution
Solvent/Base Some solvents (like alcohols) or bases (like amines) can act as hydride sources, leading to the reductive dehalogenation of the aryl bromide after oxidative addition to the palladium center.[10]Choose a solvent and base combination that is less likely to act as a hydride donor. Aprotic solvents like dioxane or toluene are often preferred.
Reaction Conditions Prolonged reaction times at elevated temperatures can sometimes favor dehalogenation.Optimize the reaction conditions to achieve a reasonable reaction rate, thereby minimizing the time the organopalladium intermediate is present and susceptible to side reactions.

Experimental Protocols

A general starting protocol for the Suzuki coupling of 2-bromo-pyrrolo[2,3-b]pyrazines is provided below. This should be optimized based on the specific boronic acid used and the troubleshooting guidance above.

General Suzuki Coupling Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-pyrrolo[2,3-b]pyrazine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the main Suzuki coupling cycle and the competing side reactions.

Suzuki_Coupling_and_Side_Reactions cluster_main_cycle Suzuki Coupling Main Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Dehalo Dehalogenation PdII->Dehalo PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Start Ar-Br (2-bromo-pyrrolo[2,3-b]pyrazine) Start->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Proto Protodeboronation Boronic->Proto Homo Homocoupling Boronic->Homo ArH Ar'-H (Byproduct) Proto->ArH ArAr Ar'-Ar' (Byproduct) Homo->ArAr ArH_dehalo Ar-H (Byproduct) Dehalo->ArH_dehalo

Caption: The Suzuki coupling catalytic cycle and major off-cycle side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of 2-bromo-pyrrolo[2,3-b]pyrazine not working at all?

A1: If there is no reaction, several factors could be at play. First, check the quality of your palladium catalyst, as it can degrade over time. Ensure that your boronic acid is not completely decomposed; you can check this by NMR. Also, verify that your reaction is truly anaerobic, as oxygen can deactivate the catalyst. Finally, the combination of base, solvent, and temperature may not be appropriate for this specific substrate, so screening different conditions is recommended.

Q2: The pyrrolo[2,3-b]pyrazine nitrogen seems to be interfering with the reaction. How can I address this?

A2: Nitrogen atoms in heterocyclic substrates like pyrrolo[2,3-b]pyrazines can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Using bulky, electron-rich phosphine ligands can create steric hindrance around the palladium, which can prevent this inhibitory coordination and improve reaction efficiency.

Q3: Should I use a boronic acid or a boronic ester?

A3: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[3][4] If you are experiencing issues with an unstable boronic acid, switching to its pinacol ester derivative is a highly recommended strategy.

Q4: How critical is the choice of base for this reaction?

A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[11] Its strength and solubility can significantly impact the reaction rate and the prevalence of side reactions. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOMe. The choice of base should be optimized for each specific reaction.

Q5: Can I use 2-chloro-pyrrolo[2,3-b]pyrazine instead of the bromo derivative?

A5: While Suzuki couplings of aryl chlorides are possible, they are generally more challenging than with aryl bromides due to the stronger carbon-chlorine bond. The oxidative addition step is typically slower for chlorides and requires more reactive catalysts, often with highly electron-rich and bulky phosphine ligands, and potentially higher reaction temperatures.[11] Therefore, 2-bromo-pyrrolo[2,3-b]pyrazine is generally the more reactive and preferred starting material.

References

Technical Support Center: Optimizing Sonogashira Reactions for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira cross-coupling reactions for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components and initial checks for a Sonogashira reaction with this substrate?

A2: The essential components are the this compound substrate, a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst (for traditional Sonogashira), and a base in an appropriate solvent.[1] Critical initial checks involve ensuring all reagents are pure and the reaction is conducted under strictly anhydrous and anaerobic conditions to prevent catalyst poisoning and undesirable side reactions.[2] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2]

Q2: What is the general reactivity trend for aryl halides, and where does my bromo-substrate fit?

A4: The reactivity of the aryl halide is a significant factor in the Sonogashira coupling. The general trend from most to least reactive is: I > OTf > Br > Cl.[2] Your this compound is an aryl bromide. While less reactive than the corresponding iodide, it is generally more suitable for coupling than an aryl chloride.[2][3] Reactions with aryl bromides may require higher temperatures or more active catalyst systems compared to aryl iodides.[2][3]

Q3: Should I use a standard copper co-catalyzed Sonogashira or a copper-free protocol?

A5: Both options are viable, but the choice depends on your specific experimental goals and challenges.

  • Copper Co-catalyzed (Traditional): This is the classic method, often employing a palladium catalyst with a copper(I) salt (like CuI). It is highly effective but can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially if oxygen is not rigorously excluded.[2][4]

  • Copper-Free: These protocols are preferred to avoid Glaser coupling byproducts and simplify purification.[2][5] They may require specific ligands, higher catalyst loadings, or different bases to achieve high efficiency.[4][6] For sensitive substrates, a copper-free approach can be advantageous.

Q4: The nitrogen atoms in my pyrrolo[2,3-b]pyrazine substrate seem to be interfering with the reaction. What can I do?

A4: The nitrogen atoms in electron-deficient N-heterocycles like pyrazines and azaindoles can coordinate to the palladium center, inhibiting the catalytic cycle.[1] To overcome this, consider using more sterically hindered phosphine ligands (e.g., bulky Buchwald ligands like S-Phos) or N-heterocyclic carbene (NHC) ligands.[1][4][7] These bulkier ligands can prevent the substrate's nitrogen atoms from blocking the palladium's active site.

Troubleshooting Guide

Problem: Low to No Product Yield

When faced with low or no product yield, a systematic approach is essential. The following workflow can help diagnose the issue.

G cluster_start cluster_catalyst Catalyst System Issues cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Condition Issues cluster_solutions start Low or No Product Yield cat_inactive Is the Pd catalyst active? start->cat_inactive reagent_purity Are starting materials pure? start->reagent_purity cond_inert Was the system fully inert? start->cond_inert cat_pd_black Formation of Pd black? cat_inactive->cat_pd_black No sol_cat_inactive Use fresh catalyst. Consider a pre-catalyst. cat_inactive->sol_cat_inactive Yes cat_cu Is the Cu(I) source fresh? cat_pd_black->cat_cu No sol_pd_black Use fresh reagents/solvents. Consider different ligand. cat_pd_black->sol_pd_black Yes cat_ligand Is the ligand appropriate? cat_cu->cat_ligand No sol_cu Use a fresh bottle of CuI. cat_cu->sol_cu Yes sol_ligand Try bulky/electron-rich ligands (e.g., Buchwald type, NHC). cat_ligand->sol_ligand reagent_base Is the amine base fresh? reagent_purity->reagent_base Yes sol_reagent_purity Purify substrate and alkyne. reagent_purity->sol_reagent_purity No reagent_homocoupling Seeing alkyne homocoupling? reagent_base->reagent_homocoupling Yes sol_reagent_base Distill or use a fresh bottle. reagent_base->sol_reagent_base No sol_reagent_homocoupling Ensure strict O2 exclusion. Consider copper-free conditions. reagent_homocoupling->sol_reagent_homocoupling Yes cond_solvent Was the solvent degassed? cond_inert->cond_solvent Yes sol_cond_inert Improve inert atmosphere technique (e.g., Schlenk line). cond_inert->sol_cond_inert No cond_temp Is the temperature optimal? cond_solvent->cond_temp Yes sol_cond_solvent Degas via freeze-pump-thaw or sparging with Ar/N2. cond_solvent->sol_cond_solvent No sol_cond_temp Increase temperature for aryl bromides (e.g., 80-100 °C). cond_temp->sol_cond_temp

Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.

Problem: A Black Precipitate (Palladium Black) Forms in the Reaction

Q: My reaction mixture turned black shortly after heating. What does this mean and how can I prevent it?

A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from its active Pd(0) state.[2] This leads to catalyst deactivation and will stop your reaction.

Potential Causes & Solutions:

  • Oxygen/Impurities: Traces of oxygen or impurities in reagents or solvents can poison the catalyst.[8][9] Ensure all reagents are high purity and solvents are rigorously degassed.[8]

  • Inappropriate Temperature: Excessively high temperatures can cause catalyst and ligand degradation.[8] Conversely, for a less reactive aryl bromide, the temperature might be too low, stalling the reaction and leading to decomposition over time.[3] A temperature range of 60-100 °C is often a good starting point for aryl bromides.[3][10]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[2][11] Consider switching to DMF, dioxane, or using the amine base (e.g., Et₃N) as the solvent or co-solvent.[3][10][11]

Problem: Significant Alkyne Homocoupling (Glaser Product) is Observed

Q: I am getting a lot of the alkyne-alkyne dimer instead of my desired product. How can I minimize this?

A: This side reaction, known as Glaser coupling, is a copper-catalyzed oxidative homocoupling of the terminal alkyne. It is a common issue in traditional Sonogashira reactions.

Potential Causes & Solutions:

  • Presence of Oxygen: This is the primary cause. The reaction must be kept strictly anaerobic.[2] Improve your inert gas technique (e.g., use a Schlenk line, perform freeze-pump-thaw cycles on the solvent).[8]

  • Copper Catalyst: The copper co-catalyst is essential for this side reaction.[4] If oxygen exclusion is difficult, switching to a copper-free Sonogashira protocol is the most effective solution.[2][5]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters and provide starting points for the optimization of the Sonogashira coupling with this compound.

Table 1: Comparison of Common Palladium Catalysts & Ligands

CatalystLigandTypical Loading (mol%)Comments
PdCl₂(PPh₃)₂PPh₃ (internal)1-5A common, robust choice. Requires in-situ reduction to Pd(0).[8][10]
Pd(PPh₃)₄PPh₃ (internal)1-5Starts as Pd(0), but can be air-sensitive.[4]
Pd(OAc)₂PPh₃, XPhos, SPhos1-3Often paired with bulky, electron-rich phosphine ligands.[6]
[DTBNpP]Pd(crotyl)ClDTBNpP (internal)1-2An air-stable pre-catalyst for room-temperature, copper-free reactions.[7]

Table 2: Effect of Solvent and Base on Reaction Outcome

SolventBaseTemperature (°C)Comments
DMFEt₃N (Triethylamine)60-100Good general-purpose system, helps with solubility.[3][10]
DioxaneEt₃N / DIPEA80-100Another common aprotic solvent.[3]
TolueneDIPEA (Diisopropylethylamine)80-110Less coordinating than DMF, can sometimes improve results.[3]
Et₃N / THFEt₃N60-80Using the base as a co-solvent can be effective.[3][11]
AcetonitrileEt₃N80Can be effective but substrate solubility should be checked.[3]
Water / Co-solventK₂CO₃, Cs₂CO₃RT - 100"Green chemistry" approach, may require specific water-soluble ligands.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Copper Co-Catalyzed Sonogashira Coupling

This protocol is a starting point and should be optimized for the specific alkyne used.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) is oven-dried and cooled under a stream of argon or nitrogen.

  • Reagent Preparation:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.) and copper(I) iodide (CuI, 0.04 eq.).[8]

  • Solvent and Base Addition:

    • Add degassed solvent (e.g., DMF or a 2:1 mixture of THF:Et₃N) via syringe.[3][8]

    • If not using Et₃N as a co-solvent, add degassed Et₃N (2-3 eq.) via syringe.

  • Reaction Initiation:

    • Stir the mixture for 5-10 minutes at room temperature.

    • Add the terminal alkyne (1.2 eq.) via syringe.[8]

  • Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Glassware and Reagent Preparation: Follow steps 1 and 2 from the copper-catalyzed protocol, but omit the CuI . A different catalyst/ligand system may be chosen (e.g., Pd(OAc)₂ with S-Phos, or a pre-catalyst).

  • Solvent and Base Addition:

    • Add degassed solvent (e.g., Dioxane or DMSO).[3][7]

    • Add a suitable base. For copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, as can stronger organic bases like DBU.[1][12]

  • Reaction Initiation: Add the terminal alkyne (1.2 eq.) via syringe.

  • Execution and Monitoring: Heat as required (can range from room temperature to >100 °C depending on the catalyst system) and monitor progress.[7]

  • Work-up: Follow the same work-up and purification procedure as described in Protocol 1.

Visualization of Parameter Relationships

The success of a Sonogashira reaction on a challenging substrate like this compound depends on the interplay of several key factors.

G center Successful Sonogashira Coupling sub Substrate (Aryl Bromide, N-Heterocycle) center->sub Reactivity cat Palladium Catalyst (Pd(0) or Pd(II) Precatalyst) center->cat Activity lig Ligand (e.g., PPh3, Bulky Phosphine) center->lig Stability base Base (e.g., Et3N, DIPEA, K2CO3) center->base Alkyne Deprotonation sol Solvent (e.g., DMF, Dioxane) center->sol Solubility temp Temperature (RT to 110 °C) center->temp Kinetics cu Copper Co-catalyst (Optional) center->cu Transmetalation sub->lig Inhibition? cat->lig Coordination base->sol Compatibility temp->sol Boiling Point cu->base Side Reactions?

Caption: Interdependencies of key parameters in Sonogashira coupling.

References

preventing homocoupling in palladium-catalyzed reactions of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine. Our aim is to equip researchers with the knowledge to optimize their synthetic strategies and maximize the yield of the desired cross-coupled products.

Troubleshooting Guides

Issue 1: Significant Formation of Aryl Homocoupling Byproduct (Bipyrazine)

Q: My reaction is producing a substantial amount of the 2,2'-bis(3-methyl-5H-pyrrolo[2,3-b]pyrazine) byproduct. How can I minimize this?

A: The homocoupling of this compound is a common side reaction. Here are several strategies to mitigate it, addressing the primary causes:

1. Rigorous Exclusion of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

  • Experimental Protocol: Deoxygenation

    • Solvent Degassing: Before use, thoroughly degas all solvents (e.g., toluene, dioxane, THF) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

    • Inert Atmosphere: Set up the reaction in a glovebox or using standard Schlenk line techniques under a positive pressure of an inert gas. Maintain the inert atmosphere throughout the entire reaction and workup process.

2. Choice of Palladium Precursor: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the organometallic reagent to form homocoupled products at the start of the reaction.

  • Recommendation: Whenever possible, use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source, consider the addition of a mild reducing agent to facilitate the in-situ formation of the active Pd(0) species and minimize direct homocoupling pathways.

3. Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus undesired side reactions.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the aryl bromide and the subsequent reductive elimination of the desired product, thereby outcompeting the homocoupling pathway.

4. Reaction Temperature: Higher temperatures can sometimes accelerate side reactions, including homocoupling.

  • Recommendation: Attempt the reaction at the lowest temperature that provides a reasonable conversion to the desired product. Consider starting with room temperature or slightly elevated temperatures (e.g., 50-80 °C) before resorting to higher temperatures.

5. Slow Addition of the Organometallic Reagent: A high concentration of the organometallic reagent can favor its homocoupling.

  • Experimental Protocol: Slow Addition

    • Prepare a solution of the organometallic reagent (e.g., boronic acid, organotin reagent) in a separate, degassed flask.

    • Using a syringe pump, add the organometallic reagent solution to the reaction mixture containing the aryl bromide, palladium catalyst, and base over an extended period (e.g., 1-4 hours).

Issue 2: Formation of Organometallic Homocoupling Byproduct

Q: In my Suzuki (or Stille) reaction, I am observing significant homocoupling of my boronic acid (or organotin) reagent. What are the causes and solutions?

A: Homocoupling of the organometallic partner is another common side reaction. The strategies to prevent it often overlap with those for aryl homocoupling, with some specific considerations:

1. Oxygen-Mediated Homocoupling (Primarily in Suzuki Reactions): As with aryl homocoupling, oxygen can facilitate the homocoupling of boronic acids.

  • Solution: Implement rigorous deoxygenation protocols as described in Issue 1 .

2. Palladium(II)-Mediated Homocoupling: Pd(II) species can react with two equivalents of the organometallic reagent to generate the homocoupled product and Pd(0).

  • Solution:

    • Use a Pd(0) precatalyst.

    • If using a Pd(II) precatalyst, consider pre-reducing it to Pd(0) before adding the organometallic reagent.

    • Experimental Protocol: Use of a Mild Reducing Agent (for Suzuki Reactions)

      • To the reaction mixture containing the aryl bromide, base, and solvent (all thoroughly degassed), add potassium formate (approximately 1.1-1.5 equivalents relative to the palladium catalyst).

      • Stir for a few minutes before adding the palladium precatalyst.

      • Proceed with the addition of the boronic acid.

3. For Stille Reactions - Minimizing Tin Homocoupling: The homocoupling of organostannanes is a known side reaction in Stille couplings.

  • Recommendation:

    • Order of Addition: Add the organotin reagent last and slowly to the reaction mixture containing the aryl bromide and the palladium catalyst.

    • Ligand Choice: Use ligands that promote rapid oxidative addition of the aryl bromide, which can help to ensure the palladium catalyst enters the desired cross-coupling cycle before it can react with two molecules of the organotin reagent.

    • Low-Temperature Protocols: Where feasible, running the Stille coupling at lower temperatures can help to suppress the homocoupling of the organotin reagent.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed reaction is generally best for coupling with this compound to minimize homocoupling?

A1: The choice of reaction (Suzuki, Stille, Buchwald-Hartwig, etc.) depends on the desired bond to be formed (C-C, C-N, etc.) and the available coupling partner. For C-C bond formation, the Suzuki-Miyaura coupling is often a good starting point due to the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions. Optimized Suzuki protocols, such as those employing bulky phosphine ligands and rigorous oxygen exclusion, can be very effective in minimizing homocoupling.

Q2: What is the impact of the base on homocoupling?

A2: The base is critical for the catalytic cycle, but its choice can influence side reactions. Strong bases can sometimes promote decomposition of the starting materials or the catalyst, which may lead to an increase in homocoupling. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can be a good choice to minimize side reactions, although they may sometimes require higher reaction temperatures. It is often a trade-off that needs to be optimized for the specific substrate.

Q3: Are there any specific palladium precatalysts that are known to reduce homocoupling?

A3: Yes, modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for clean and efficient generation of the active Pd(0) species. These can be advantageous over traditional Pd(II) sources like Pd(OAc)₂ as they can lead to lower levels of initial Pd(II)-mediated homocoupling.

Q4: I am still observing homocoupling despite taking all precautions. What else can I try?

A4: If homocoupling persists, consider the following:

  • Purity of Reagents: Ensure the purity of your this compound, the organometallic reagent, and all other reaction components. Impurities can sometimes interfere with the catalytic cycle.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species. If you are using a standard solvent like toluene or dioxane, you could screen other aprotic solvents.

  • Additives: In some cases, additives can have a beneficial effect. For example, in Stille couplings, the addition of Cu(I) salts can sometimes accelerate the desired cross-coupling. However, this should be approached with caution as it can also introduce other potential side reactions.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired cross-coupling product, which can be used as an indicator for conditions that minimize homocoupling.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

EntryLigandYield of Cross-Coupled Product (%)
1PPh₃45
2P(t-Bu)₃85
3XPhos92
4SPhos95

Conditions: Generic reaction of an electron-deficient heteroaryl bromide with an arylboronic acid, Pd₂(dba)₃ catalyst, K₃PO₄ base, in dioxane at 100 °C. Higher yields suggest a lower proportion of homocoupling byproducts.

Table 2: Influence of Palladium Source on Homocoupling in a Model Suzuki Reaction

EntryPalladium SourceHomocoupling Byproduct (%)
1Pd(OAc)₂5-10
2Pd₂(dba)₃1-3
3Buchwald G3 Precatalyst<1

Conditions: Model Suzuki coupling reaction. The percentage of homocoupling byproduct is an approximation based on general trends reported in the literature.

Table 3: Effect of Base on Buchwald-Hartwig Amination of a Heteroaryl Bromide

EntryBaseYield of Aminated Product (%)
1NaOt-Bu90
2K₃PO₄85
3Cs₂CO₃92

Conditions: Generic Buchwald-Hartwig amination of a heteroaryl bromide with a secondary amine, Pd₂(dba)₃ catalyst, XPhos ligand, in toluene at 110 °C. The choice of base can impact the overall efficiency and side reactions.

Experimental Protocols

Detailed Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling:

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, incorporating strategies to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene

  • Potassium formate (optional, 3 mol%)

Procedure:

  • Preparation: In a glovebox or under a strong flow of inert gas, add this compound, K₃PO₄, and SPhos to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Deoxygenation: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed toluene via syringe.

  • (Optional) Mild Reduction: If using a Pd(II) precursor or if homocoupling is a persistent issue, add potassium formate to the mixture and stir for 15 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ to the flask.

  • Boronic Acid Addition: In a separate flask, dissolve the arylboronic acid in a minimal amount of degassed toluene. Add this solution to the reaction mixture dropwise over 30 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Bromide, Base, and Ligand in Schlenk Flask prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 Seal Flask react1 Add Degassed Solvent prep2->react1 react2 Add Palladium Catalyst react1->react2 react3 Slowly Add Boronic Acid Solution react2->react3 react4 Heat and Monitor Reaction react3->react4 workup1 Cool and Dilute react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash & Dry workup2->workup3 workup4 Concentrate and Purify workup3->workup4

Caption: Experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

troubleshooting_logic start High Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 sol1 Implement rigorous degassing and use Schlenk/glovebox techniques. q1->sol1 No q2 What is the palladium source? q1->q2 Yes ans1_no No ans1_yes Yes end Homocoupling Minimized sol1->end sol2 Switch to a Pd(0) source or a modern precatalyst. Consider adding a mild reducing agent. q2->sol2 Pd(II) q3 What type of ligand is being used? q2->q3 Pd(0) ans2_pd2 Pd(II) (e.g., Pd(OAc)₂) ans2_pd0 Pd(0) or Precatalyst sol2->end sol3 Screen bulky, electron-rich phosphine ligands. q3->sol3 Simple q3->end Bulky ans3_simple Simple (e.g., PPh₃) ans3_bulky Bulky, Electron-Rich (e.g., Buchwald ligands) sol3->end

Caption: Troubleshooting decision tree for addressing homocoupling in cross-coupling reactions.

troubleshooting low yields in the synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing derivatives of this compound?

The most common strategy involves a multi-step synthesis beginning with the construction of the 3-methyl-5H-pyrrolo[2,3-b]pyrazine core. This is typically followed by selective bromination at the 2-position. The resulting 2-bromo intermediate serves as a versatile building block for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The pyrrole nitrogen (N-5) is often protected during these transformations to improve solubility and prevent side reactions.

Q2: Why is N-protection of the pyrrolo[2,3-b]pyrazine core often necessary?

The pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine core is acidic and can be deprotonated under the basic conditions often employed in cross-coupling reactions. This can lead to poor solubility of the starting material and potential side reactions. Protection of the N-5 position, commonly with a tosyl (Ts), benzenesulfonyl, or (2-(trimethylsilyl)ethoxy)methyl (SEM) group, enhances the solubility of the molecule in organic solvents and prevents interference with the catalytic cycle of the cross-coupling reaction, often leading to higher yields and cleaner reaction profiles.

Q3: What are the most common challenges encountered when working with this compound derivatives?

The primary challenges include:

  • Low yields in the initial synthesis and bromination steps.

  • Difficulty in achieving high yields and purity in subsequent cross-coupling reactions. This can be due to catalyst deactivation, side reactions like dehalogenation, or incomplete conversion.

  • Issues with the removal of the N-protecting group. Deprotection conditions can sometimes affect other functional groups in the molecule.

  • Purification of the final products. The polarity of the pyrrolo[2,3-b]pyrazine core and its derivatives can sometimes make chromatographic separation from byproducts and residual catalyst challenging.

Troubleshooting Guides

Low Yield in the Synthesis of 3-methyl-5H-pyrrolo[2,3-b]pyrazine

Problem: The initial synthesis of the 3-methyl-5H-pyrrolo[2,3-b]pyrazine core from precursors like 2-amino-3-chloropyrazine and chloroacetone results in a low yield.

Potential CauseRecommended Solution
Incomplete reaction - Ensure anhydrous reaction conditions. Moisture can interfere with the reaction. - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. - Use a slight excess of chloroacetone (1.1-1.2 equivalents).
Side reactions - Control the temperature carefully during the addition of reagents to avoid exothermic reactions that can lead to byproducts. - Ensure the starting materials are pure. Impurities in the 2-amino-3-chloropyrazine can lead to undesired side products.
Difficult purification - Optimize the work-up procedure to efficiently remove unreacted starting materials and byproducts. An acid-base extraction can be effective. - Use column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) for purification.
Low Yield in the Bromination of 3-methyl-5H-pyrrolo[2,3-b]pyrazine

Problem: The bromination of 3-methyl-5H-pyrrolo[2,3-b]pyrazine at the 2-position using N-Bromosuccinimide (NBS) gives a low yield of the desired 2-bromo product.

Potential CauseRecommended Solution
Over-bromination or non-selective bromination - Control the stoichiometry of NBS carefully. Use 1.0-1.1 equivalents of NBS. - Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity. - Add the NBS portion-wise to the reaction mixture.
Decomposition of starting material or product - Protect the reaction from light, as radical side reactions can occur with NBS. - Use freshly recrystallized NBS, as impurities can lead to unreliable results.[1]
Incomplete reaction - Increase the reaction time, monitoring by TLC or LC-MS until the starting material is consumed. - Ensure the solvent (e.g., DMF, acetonitrile) is anhydrous.
Difficult purification - Use a suitable work-up procedure to quench any remaining NBS (e.g., with a solution of sodium thiosulfate). - Purify the product using column chromatography on silica gel. A gradient elution may be necessary to separate the product from starting material and any di-brominated byproducts.
Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Problem: The Suzuki-Miyaura coupling of this compound derivatives with boronic acids or esters results in low yields of the desired C-C coupled product.

Potential CauseRecommended Solution
Catalyst deactivation - The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine ligands such as XPhos or SPhos to shield the palladium center. - Employ a pre-catalyst that readily forms the active Pd(0) species.
Inefficient transmetalation - The choice of base is critical. For electron-deficient heterocycles, weaker bases like K₃PO₄ or Cs₂CO₃ can be more effective than stronger bases like Na₂CO₃, although they may require higher temperatures.
Protodeboronation of the boronic acid - This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with aqueous bases. Use anhydrous conditions or more stable boronic esters (e.g., pinacol esters).
Hydrodehalogenation (debromination) - This side reaction replaces the bromine atom with hydrogen. Optimize the ligand and base combination. Sometimes, a less reactive catalyst system can minimize this pathway.
Poor solubility of starting materials - Ensure the N-5 position is protected to improve solubility in common organic solvents like dioxane or toluene. - Choose a solvent system where all reactants are soluble at the reaction temperature.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of N-protected this compound

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligandCatalyst choice is substrate-dependent.
Ligand PPh₃, dppf, XPhos, or SPhosBulky, electron-rich ligands are often preferred.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base can significantly impact the yield.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFDegas the solvent thoroughly to prevent catalyst oxidation.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Low Yield in Buchwald-Hartwig Amination Reactions

Problem: The Buchwald-Hartwig amination of this compound derivatives with primary or secondary amines gives low yields of the desired C-N coupled product.

Potential CauseRecommended Solution
Inactive catalyst - Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) that readily forms the active Pd(0) species. - Optimize the ligand-to-metal ratio if using a Pd(II) source like Pd(OAc)₂.
Inappropriate ligand - Employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are effective for challenging substrates.[2]
Ineffective base - A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is soluble in the reaction solvent.
Hydrodehalogenation - This side reaction can be minimized by using a bulky ligand that disfavors the β-hydride elimination pathway.[2] - Optimizing the base and reaction temperature can also reduce this side reaction.
Side reactions with the amine - If the amine coupling partner has other reactive functional groups, they may need to be protected.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of N-protected this compound

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ or a palladium pre-catalystPre-catalysts often give more reproducible results.
Ligand XPhos, SPhos, or BrettPhosThe choice of ligand is crucial for high yields.
Base NaOtBu, LiHMDS, or K₃PO₄The base must be strong enough to deprotonate the amine.
Solvent Toluene, Dioxane, or THFAnhydrous and degassed solvents are essential.
Temperature 80-110 °CMonitor the reaction for completion.

Experimental Protocols

Synthesis of 3-methyl-5H-pyrrolo[2,3-b]pyrazine

This procedure is adapted from analogous syntheses of related pyrrolopyrazines.

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added chloroacetone (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Synthesis of this compound
  • To a solution of 3-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile at 0 °C is added N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

General Procedure for N-Protection (e.g., with a Tosyl Group)
  • To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF or THF at 0 °C is added a base such as sodium hydride (NaH) (1.2 eq).

  • The mixture is stirred for 30 minutes at 0 °C, after which p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_bromination Bromination cluster_protection N-Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine A 3-methyl-5H-pyrrolo[2,3-b]pyrazine 2-Amino-3-chloropyrazine->A Chloroacetone Chloroacetone Chloroacetone->A B This compound A->B NBS C N-Protected-2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine B->C Protecting Group D Suzuki or Buchwald-Hartwig Product C->D Cross-Coupling E Final Derivative D->E Deprotection

Caption: Synthetic workflow for this compound derivatives.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling? Catalyst Catalyst Deactivation? Start->Catalyst Yes Base Inefficient Transmetalation? Start->Base No Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Catalyst->Ligand Base_Sol Try Weaker Base (K3PO4, Cs2CO3) Base->Base_Sol Side_Rxn Side Reactions? Base->Side_Rxn No Deboronation Protodeboronation? Side_Rxn->Deboronation Yes Deboron_Sol Use Anhydrous Conditions or Boronic Ester Deboronation->Deboron_Sol Debromination Hydrodehalogenation? Deboronation->Debromination No Debrom_Sol Optimize Ligand/Base Combination Debromination->Debrom_Sol

Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst deactivation and to provide practical solutions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled or shows low conversion. What are the likely causes?

A1: Low or no conversion in cross-coupling reactions with this substrate is a common issue, often stemming from catalyst deactivation. The primary culprits include:

  • Catalyst Poisoning: The nitrogen atoms in the pyrrolo[2,3-b]pyrazine ring can coordinate with the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1]

  • Formation of Palladium Black: The precipitation of black, elemental palladium is a visual indicator of catalyst decomposition and aggregation, leading to a loss of catalytic activity.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for catalyst stability and reactivity.

  • Poor Reagent Quality: Impurities in the starting materials or degradation of reagents like boronic acids can inhibit the catalyst.

Q2: My reaction mixture is turning black. What does this signify and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal. Its formation indicates catalyst decomposition. To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation. These ligands create a sterically hindered environment around the palladium center.

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: Which type of ligand is best suited for cross-coupling reactions with this compound?

A3: The choice of ligand is critical when working with electron-rich, N-heterocyclic substrates. Bulky, electron-donating monophosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are often highly effective.[2] These ligands promote the formation of monoligated palladium complexes, which are highly active, and their steric bulk helps to prevent catalyst dimerization and deactivation. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be excellent choices due to their strong σ-donating properties, which form very stable complexes with palladium.

Q4: Can the NH proton on the pyrrole ring interfere with the reaction?

A4: Yes, the acidic NH proton can potentially interfere with the reaction, especially with strongly basic conditions. It can be deprotonated by the base, leading to an anionic species that might have different coordination properties or solubility. In some cases, protection of the NH group (e.g., with a BOC or SEM group) may be beneficial to improve solubility and prevent side reactions, although this adds extra steps to the synthesis.

Troubleshooting Guides

Problem 1: Low to No Product Formation

If you observe little to no formation of your desired product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents setup Verify Reaction Setup start->setup c1 Increase Catalyst Loading (e.g., 2-5 mol%) catalyst->c1 c2 Switch to a More Robust Ligand (e.g., Buchwald-type, NHC) catalyst->c2 c3 Use a Pre-formed Catalyst catalyst->c3 co1 Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions->co1 co2 Vary Solvent System (e.g., Dioxane/H2O, Toluene) conditions->co2 co3 Adjust Temperature conditions->co3 r1 Use Freshly Opened/Purified Reagents reagents->r1 r2 Check for Boronic Acid Decomposition reagents->r2 s1 Ensure Rigorous Inert Atmosphere (Degas Solvents) setup->s1 s2 Check for Airtight Seals setup->s2

Caption: A logical workflow for diagnosing and solving low conversion issues.

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)

The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

  • Homocoupling of Boronic Acid: This often occurs in the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).

  • Debromination of the Starting Material: This can happen if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture. Consider using a milder base or lowering the reaction temperature.

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond, which can be promoted by excess water or acidic impurities. Using anhydrous solvents and ensuring the purity of your reagents can mitigate this issue.

Quantitative Data Summary

The following tables summarize typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with analogous N-heterocyclic systems, which can be applied as a starting point for this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst/Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)1-5 mol% loading is common.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich ligands are often preferred.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Typically 2-3 equivalents.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA co-solvent system is often used.
Temperature 80-110 °CVaries depending on substrate reactivity.
Typical Yield 60-95%Highly dependent on the specific coupling partners.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst/Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-3 mol% loading.
Ligand Xantphos, BINAPLigand choice is crucial for success.
Base NaOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases are required.
Solvent Toluene, 1,4-DioxaneAnhydrous conditions are essential.
Temperature 90-120 °CHigher temperatures are often necessary.
Typical Yield 55-98%Dependent on the amine coupling partner.[3]

Table 3: Typical Conditions for Heck Reaction

ParameterConditionNotes
Catalyst/Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂1-5 mol% loading.
Ligand PPh₃, P(o-tolyl)₃Often used in situ with the palladium source.
Base Et₃N, K₂CO₃An organic or inorganic base is required.
Solvent DMF, AcetonitrilePolar aprotic solvents are common.
Temperature 80-120 °CGenerally requires elevated temperatures.
Typical Yield 50-90%Can be sensitive to steric hindrance on the alkene.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)L2 oa Oxidative Addition pd0->oa + R-Br pd2_complex R-Pd(II)L2-Br oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar-B(OR)2 pd2_aryl R-Pd(II)L2-Ar transmetal->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product R-Ar re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Addition of Reagents: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (e.g., 110 °C).

  • Monitoring and Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Deactivation Pathway: Catalyst Poisoning

active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Heterocycle Complex active_catalyst->inactive_complex Coordination by N-atoms heterocycle Pyrrolo[2,3-b]pyrazine heterocycle->inactive_complex catalytic_cycle Catalytic Cycle Stalled inactive_complex->catalytic_cycle

Caption: Catalyst poisoning by the N-heterocyclic substrate.

This technical support guide provides a starting point for addressing common issues in cross-coupling reactions with this compound. Successful synthesis will often depend on careful optimization of the reaction parameters for each specific substrate combination.

References

Technical Support Center: Reactivity of Pyrrolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolopyrazine derivatives. The focus is on understanding and managing the impact of electron-donating groups (EDGs) on the reactivity of the pyrrolopyrazine core during common electrophilic substitution reactions.

I. Frequently Asked Questions (FAQs)

Q1: How do electron-donating groups (EDGs) generally influence the reactivity of the pyrrolopyrazine ring system?

Electron-donating groups increase the electron density of the pyrrolopyrazine ring system, making it more susceptible to electrophilic attack. The pyrrole part of the fused system is inherently electron-rich and therefore more reactive towards electrophiles than the pyrazine ring. EDGs further enhance this reactivity. The position and nature of the EDG will direct the regioselectivity of electrophilic substitution.

Q2: Which positions on the pyrrolo[1,2-a]pyrazine core are most susceptible to electrophilic attack?

The pyrrole moiety of the pyrrolo[1,2-a]pyrazine scaffold is the more reactive component in electrophilic aromatic substitution. Theoretical studies and experimental evidence indicate that the C6 and C8 positions are the most nucleophilic and thus the primary sites of electrophilic attack. The precise location of substitution is influenced by the substitution pattern already present on the ring and the specific reaction conditions.

Q3: How does the nature of the electron-donating group (e.g., alkyl vs. alkoxy) affect reactivity and regioselectivity?

Generally, stronger electron-donating groups lead to higher reaction rates. For instance, an alkoxy group (-OR) is a stronger activating group than an alkyl group (-R) due to resonance effects. This can influence not only the speed of the reaction but also the regioselectivity. While both direct to similar positions, the stronger activating group may lead to a higher yield of a particular regioisomer or potentially promote polysubstitution if reaction conditions are not carefully controlled.

II. Troubleshooting Guides for Electrophilic Substitution Reactions

A. Friedel-Crafts Acylation

Problem: Low yield of the desired acylated product.

  • Possible Cause 1: Deactivation of the Catalyst. The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexation with basic nitrogen atoms in the pyrrolopyrazine ring.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid. An excess of the Lewis acid may be required to overcome complexation with the substrate.

  • Possible Cause 2: Insufficiently Activated Substrate. If the electron-donating groups on the pyrrolopyrazine ring are not sufficiently activating, the reaction may be sluggish.

    • Solution: Consider using a more potent Lewis acid or increasing the reaction temperature. However, be aware that harsher conditions may lead to side reactions.

Problem: Formation of multiple regioisomers.

  • Possible Cause: Competing reaction sites. The C6 and C8 positions of the pyrrolo[1,2-a]pyrazine ring have similar reactivity, which can lead to a mixture of products.

    • Solution: The regioselectivity is highly dependent on the substitution pattern. For example, a methyl group at the C1 position tends to direct acylation to the C6 position, while substituents at the C3 position can favor C8 acylation due to steric hindrance[1]. Carefully analyze the substitution pattern of your starting material to predict the major product. Chromatographic separation will likely be necessary to isolate the desired isomer.

B. Vilsmeier-Haack Formylation

Problem: The reaction is not proceeding to completion.

  • Possible Cause 1: Incomplete formation of the Vilsmeier reagent. The Vilsmeier reagent (a chloroiminium salt) is formed from a substituted amide (like DMF) and an acid chloride (like POCl₃). This step is moisture-sensitive.

    • Solution: Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) before adding the pyrrolopyrazine substrate.

  • Possible Cause 2: Low reactivity of the substrate. While more reactive than a simple pyrazine, an insufficiently activated pyrrolopyrazine may not react efficiently with the Vilsmeier reagent.

    • Solution: For less reactive substrates, a moderate increase in the reaction temperature (e.g., to 50-60 °C) after the initial addition may be necessary. Monitoring the reaction by TLC is crucial to avoid decomposition at higher temperatures.

Problem: Chlorination of the pyrrolopyrazine ring as a side reaction.

  • Possible Cause: The Vilsmeier reagent itself can act as a chlorinating agent, particularly at higher temperatures.

    • Solution: Maintain a low reaction temperature. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride with DMF, which may be less prone to this side reaction.

C. Halogenation (e.g., Bromination)

Problem: Over-halogenation of the product.

  • Possible Cause: The pyrrolopyrazine ring, when activated by electron-donating groups, is highly susceptible to halogenation, leading to the introduction of multiple halogen atoms.

    • Solution: Use a mild halogenating agent such as N-bromosuccinimide (NBS) instead of elemental bromine. Carefully control the stoichiometry of the halogenating agent, often using slightly more than one equivalent for mono-halogenation. Running the reaction at a low temperature can also improve selectivity.

Problem: Poor regioselectivity.

  • Possible Cause: Similar to other electrophilic substitutions, multiple sites on the activated ring can be halogenated.

    • Solution: The regioselectivity can be influenced by the solvent and the halogenating agent. For some heterocyclic systems, specific reagents are known to favor particular positions. For pyrrolo[1,2-a]quinoxalines, a related system, tetrabutylammonium tribromide has been used for regioselective bromination[2]. Experimenting with different halogenating agents and solvent systems may be necessary to achieve the desired regioselectivity.

D. Nitration

Problem: Decomposition of the starting material.

  • Possible Cause: Nitrating conditions (e.g., strong acids) can lead to the degradation of the sensitive pyrrolopyrazine ring.

    • Solution: Use milder nitrating agents, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), and carry out the reaction at low temperatures.

Problem: Oxidation of side-chains.

  • Possible Cause: Nitric acid is a strong oxidizing agent and can oxidize alkyl substituents on the ring. For example, nitration of 1,6-dimethylpyrrolo[1,2-a]pyrazine can lead to oxidation of the methyl group at the 6-position[[“]].

    • Solution: Employ non-oxidizing nitrating conditions where possible. If oxidation is unavoidable, subsequent reduction of the oxidized group may be necessary.

III. Quantitative Data on Regioselectivity

The following tables summarize the regioselectivity and yields for the Friedel-Crafts acetylation and Vilsmeier-Haack formylation of various substituted pyrrolo[1,2-a]pyrazines.

Table 1: Friedel-Crafts Acetylation of Substituted Pyrrolo[1,2-a]pyrazines

EntryC6-acetylated Product Yield (%)C8-acetylated Product Yield (%)
1HHPh873
2H4-MeO-PhPh1284
3H4-Cl-PhPh687
4HMePh1366
5MeHPh676
6Me4-MeO-PhPh770
7Me4-Cl-PhPh736

Reaction Conditions: Acetyl chloride (10 equiv.), AlCl₃ (10 equiv.) in CH₂Cl₂ at room temperature.

Table 2: Vilsmeier-Haack Formylation of Substituted Pyrrolo[1,2-a]pyrazines

EntryC6-formylated Product Yield (%)C8-formylated Product Yield (%)
1HHPh869
2H4-MeO-PhPh830
3H4-Cl-PhPh950
4HMePh8014
5MeHPh650

Reaction Conditions: POCl₃ (5 equiv.) in DMF at room temperature.

IV. Experimental Protocols

General Protocol for Friedel-Crafts Acetylation
  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the substituted pyrrolo[1,2-a]pyrazine (1.0 equiv).

  • Solvent: Add anhydrous dichloromethane (DCM) to dissolve the substrate.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath and add aluminum chloride (AlCl₃, 10 equiv) portion-wise.

  • Reagent Addition: Add acetyl chloride (10 equiv) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and water.

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equiv). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 5 equiv) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the substituted pyrrolo[1,2-a]pyrazine (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (or sodium hydroxide) in ice-water to neutralize the acid and hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

V. Visualizations

Electrophilic_Substitution_Pathway Pyrrolopyrazine Pyrrolopyrazine (with EDG) Intermediate Sigma Complex (Carbocation Intermediate) Pyrrolopyrazine->Intermediate Attack by pi-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Pyrrolopyrazine Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic substitution on a pyrrolopyrazine ring.

Experimental_Workflow_FC_Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrrolopyrazine in anhydrous DCM add_catalyst Add AlCl3 at 0°C start->add_catalyst add_reagent Add Acetyl Chloride dropwise add_catalyst->add_reagent stir Stir at RT (Monitor by TLC) add_reagent->stir quench Quench with ice-water stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for Friedel-Crafts acylation of pyrrolopyrazines.

Regioselectivity_Logic Start Substituted Pyrrolo[1,2-a]pyrazine R1_Me R¹ is Methyl? Start->R1_Me R3_Ph R³ is Phenyl? R1_Me->R3_Ph No C6_Major C6-Acylation is Major R1_Me->C6_Major Yes R3_Ph->C6_Major No C8_Major C8-Acylation is Major R3_Ph->C8_Major Yes (Steric Hindrance)

Caption: Logic for predicting regioselectivity in Friedel-Crafts acylation.

References

Technical Support Center: Purification of Polar 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar derivatives of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar derivatives of this compound?

The primary challenges stem from the inherent properties of these molecules. The pyrrolo[2,3-b]pyrazine core is a nitrogen-rich heterocycle, which can lead to strong interactions with silica gel, causing streaking and poor recovery during normal-phase chromatography. The presence of additional polar functional groups (e.g., -OH, -NH2, -COOH) increases solubility in polar solvents, making them difficult to retain on traditional reversed-phase C18 columns.[1][2] Compound instability on acidic silica gel can also be a significant issue.[3]

Q2: Which chromatographic technique is the best starting point for my polar derivative?

The choice of technique depends on the specific properties of your derivative.

  • For moderately polar, non-ionic compounds: Normal-phase chromatography on silica gel can be effective, often with the addition of a basic modifier to the mobile phase to prevent peak tailing.[4][5]

  • For highly polar or ionic compounds: Reversed-phase chromatography is often a better choice.[6][7] If retention is poor on a standard C18 column, consider using a column with an embedded polar group or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[2][4][8]

  • For charged compounds (e.g., amines or carboxylic acids): Ion-exchange chromatography can provide excellent separation based on the charge of the molecule.[9][10][11]

Q3: My compound is a basic amine. How does this affect my purification strategy?

Basic compounds, like many derivatives of the pyrrolo[2,3-b]pyrazine scaffold, are prone to strong interactions with the acidic silanol groups on the surface of silica gel. This leads to significant peak tailing and potential degradation.[4][5] To mitigate this, you can either "shield" the basicity by working at a low pH in reversed-phase or "passivate" the silica in normal-phase by adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[4][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar compound elutes in the solvent front on a C18 column. How can I increase its retention?

A: This is a common problem for highly polar compounds that have a stronger affinity for the polar mobile phase than the non-polar stationary phase.[1][12] Here are several strategies to improve retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[12]

  • Use a Polar-Endcapped or Embedded Polar Group (EPG) Column: These columns have modified stationary phases that offer alternative selectivity and enhanced retention for polar analytes.[2][12][13]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile).[4][8] Water acts as the strong eluting solvent in HILIC.[14]

  • Employ Ion-Pairing Chromatography: For charged polar compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and retention on a reversed-phase column.[1][15]

Issue 2: Significant Peak Tailing in Normal-Phase Chromatography

Q: I am purifying my basic pyrrolo[2,3-b]pyrazine derivative on a silica gel column, and the peaks are tailing badly.

A: Peak tailing for basic compounds on silica is typically caused by strong, non-ideal interactions with acidic silanol groups on the silica surface.[4][5]

  • Add a Basic Modifier: The most common solution is to add a small amount (0.1-2%) of a basic modifier to your mobile phase.[3][4] This deactivates the acidic sites on the silica. Common choices include:

    • Triethylamine (TEA)

    • Ammonium Hydroxide (NH₄OH)

    • Diethylamine (DEA)

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase such as amino-propyl silica.[5][16]

  • Dry-Loading: If your compound is not very soluble in the mobile phase, dissolving it in a stronger solvent and adsorbing it onto a small amount of silica before loading it onto the column (dry-loading) can improve peak shape.[17]

Issue 3: Compound Degradation During Purification

Q: My polar derivative seems to be decomposing on the silica gel column. What are my alternatives?

A: If your compound is unstable on silica, likely due to its acidity, you should avoid it or use a deactivated version.[3]

  • Deactivate the Silica: Before running your column, you can flush it with a solvent system containing a base (like 1-2% triethylamine in your eluent) to neutralize the acidic sites.[12]

  • Switch to a More Inert Stationary Phase:

    • Reversed-Phase Chromatography: The non-polar stationary phase is generally less reactive.[4]

    • Alumina: Can be a good alternative for basic compounds.[5]

  • Non-Chromatographic Methods:

    • Crystallization: If your compound is a solid, recrystallization can be a highly effective purification method that avoids interaction with stationary phases.[18][19][20][21]

    • Liquid-Liquid Extraction: For compounds with differing solubility or acid/base properties, a carefully designed liquid-liquid extraction or acid-base extraction can remove many impurities.[22][23][24][25][26]

Quantitative Data Summary

Table 1: Common Solvents for Chromatography

SolventPolarity IndexEluting Strength (on Silica)Notes
n-Hexane0.10.01Non-polar, weak solvent in normal-phase.
Dichloromethane3.10.42Good starting solvent for many compounds.
Ethyl Acetate4.40.58Common polar component in normal-phase.
Acetonitrile5.80.65Used in both normal and reversed-phase/HILIC.
Methanol5.10.95Very polar, strong eluting solvent in normal-phase.
Water10.2Very HighUsed as the polar mobile phase in reversed-phase.

Table 2: Starting Conditions for Different Chromatographic Techniques

TechniqueStationary PhaseMobile Phase A (Weak)Mobile Phase B (Strong)Typical Gradient
Normal-Phase Silica GelHexane or HeptaneEthyl Acetate or DCM/MeOHIsocratic or Step Gradient
Reversed-Phase C18, C8Water (+ 0.1% Formic Acid)Acetonitrile or Methanol (+ 0.1% FA)5% to 95% B
HILIC Silica, Diol, AmideAcetonitrile (+ Buffer)Water (+ Buffer)95% to 60% A
Ion-Exchange Anion/Cation ExchangerLow Salt BufferHigh Salt Buffer0% to 100% B

Experimental Protocols

Protocol 1: Flash Chromatography with Basic Modifier

This protocol is suitable for moderately polar, basic derivatives.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. A good starting point is a mixture of dichloromethane and methanol.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 0.5% (v/v) of triethylamine or ammonium hydroxide.

  • Column Packing: Pack a flash chromatography column with silica gel using your prepared mobile phase.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane or methanol). If solubility is low in the mobile phase, perform a dry load by adsorbing the sample onto a small amount of silica.

  • Elution: Run the chromatography, collecting fractions and monitoring by TLC to identify the fractions containing your pure product.

  • Work-up: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC for Polar Compounds

This protocol is for highly polar or water-soluble derivatives.

  • Column Selection: Choose a C18 column. If retention is expected to be low, select a column rated for highly aqueous mobile phases or one with an embedded polar group.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid (for MS compatibility).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

  • Method Development: Start with a gradient of 5% to 95% Mobile Phase B over 15-20 minutes. Adjust the gradient based on the initial separation profile to optimize resolution.

  • Injection: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • Fraction Collection: Collect fractions based on UV absorbance or other detection methods.

  • Solvent Removal: Combine fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to yield the purified compound.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This non-chromatographic method can be effective for purifying basic amines from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). This will deprotonate your amine, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the neutralized amine back into an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified compound.

Visualizations

Purification_Workflow cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Purification & Analysis Start Crude Product TLC_Analysis Analyze by TLC/LC-MS (Assess Polarity & Purity) Start->TLC_Analysis Decision Compound Properties? TLC_Analysis->Decision NP_Chrom Normal-Phase (Moderate Polarity) Decision->NP_Chrom Moderately Polar RP_Chrom Reversed-Phase/HILIC (High Polarity/Ionic) Decision->RP_Chrom Highly Polar / Ionic Non_Chrom Non-Chromatographic (Crystallization/Extraction) Decision->Non_Chrom Crystalline Solid / Ionizable Purify Perform Purification NP_Chrom->Purify RP_Chrom->Purify Non_Chrom->Purify Analyze_Fractions Analyze Fractions (TLC/LC-MS) Purify->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Pure Compound Evaporate->Final_Product

Caption: General workflow for selecting and executing a purification strategy.

Troubleshooting_Tree cluster_RP Reversed-Phase Issues cluster_NP Normal-Phase Issues cluster_Stability Stability Issues Problem Problem Observed Poor_Retention Poor Retention on C18 Problem->Poor_Retention Peak_Tailing Peak Tailing on Silica Problem->Peak_Tailing Degradation Degradation on Column Problem->Degradation Sol_Retention Increase H2O? Use Polar EPG Column? Switch to HILIC? Poor_Retention->Sol_Retention Resolve Problem Resolved Sol_Retention->Resolve Sol_Tailing Add Basic Modifier? (TEA, NH4OH) Use Alumina? Peak_Tailing->Sol_Tailing Sol_Tailing->Resolve Sol_Degradation Use Deactivated Silica? Switch to RP-HPLC? Try Crystallization? Degradation->Sol_Degradation Sol_Degradation->Resolve

Caption: Decision tree for troubleshooting common purification problems.

Chromatography_Principles cluster_NP Normal-Phase cluster_RP Reversed-Phase cluster_HILIC HILIC NP Stationary Phase (SP) Polar (Silica) Mobile Phase (MP) Non-Polar Elution Order Least Polar First RP Stationary Phase (SP) Non-Polar (C18) Mobile Phase (MP) Polar (H2O/ACN) Elution Order Most Polar First HILIC Stationary Phase (SP) Polar (Silica) Mobile Phase (MP) Polar (ACN/H2O) Elution Order Least Polar First Analyte Polar Analyte (Your Compound) Analyte->NP:sp Strong Interaction (Slow Elution) Analyte->RP:mp Strong Interaction (Fast Elution) Analyte->HILIC:sp Strong Interaction (Slow Elution)

References

avoiding protodeboronation in Suzuki reactions with 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to protodeboronation during Suzuki-Miyaura cross-coupling reactions with 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a non-boronated byproduct that can complicate purification. Heteroaromatic substrates, particularly electron-deficient ones like the pyrrolo[2,3-b]pyrazine core, can be more susceptible to protodeboronation.[1][3]

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most common way to identify protodeboronation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for a byproduct with a mass corresponding to the boronic acid coupling partner without the boronic acid group (i.e., Ar-H instead of Ar-B(OH)₂).[1] This will typically be accompanied by a lower than expected yield of your desired product and the presence of unreacted this compound.

Q3: What are the primary factors that promote protodeboronation?

A3: Several factors can influence the rate of protodeboronation, including:

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1]

  • Choice of Base: Strong bases can promote protodeboronation. Weaker bases are often preferred.[1]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[1]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands is crucial. A slow catalytic cycle for the desired Suzuki coupling can allow more time for the protodeboronation side reaction to occur.[4] Bulky phosphine ligands have also been shown to potentially promote palladium-catalyzed protodeboronation.[5]

  • Substrate Stability: The intrinsic stability of the boronic acid used is a key factor. Electron-deficient or some heteroaryl boronic acids are particularly prone to this side reaction.[1][3]

Q4: Can using a boronic ester instead of a boronic acid help?

A4: Yes, using boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can significantly reduce the rate of protodeboronation.[2] These derivatives are generally more stable than the corresponding boronic acids and can act as a "slow release" source of the active boronic acid during the reaction, keeping its concentration low and minimizing side reactions.

Troubleshooting Guide

If you are observing significant protodeboronation in your Suzuki reaction with this compound, consider the following troubleshooting strategies.

Problem: Significant Formation of Protodeboronated Byproduct

Possible Cause & Solution

Possible Cause Suggested Solution Rationale
Base is too strong Switch to a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.Strong bases can accelerate the decomposition of the boronic acid. Weaker bases are often sufficient for the Suzuki coupling while minimizing protodeboronation.[1]
High reaction temperature Lower the reaction temperature. Start with temperatures around 60-80 °C and only increase if the reaction is too slow.Higher temperatures can increase the rate of the undesired protodeboronation side reaction.[1]
Inefficient catalyst system Screen different palladium catalysts and ligands. Consider using pre-formed, highly active catalysts like XPhos Pd G2 or CataCXium A Pd G3, especially for challenging heteroaryl couplings.[6][7][8]A more active catalyst can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[4]
Presence of excess water Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding molecular sieves.While some water is often necessary for Suzuki reactions, excess water can serve as a proton source for protodeboronation.[1]
Unstable boronic acid Use a more stable boronic acid derivative, such as a pinacol ester or a potassium heteroaryltrifluoroborate.[2][9]These derivatives are more resistant to protodeboronation and can provide a slow release of the active boronic acid.[2][9]
Quantitative Data on Reaction Conditions

The following table summarizes reaction conditions from literature for Suzuki couplings on similar heterocyclic cores, highlighting the impact on product yield and the minimization of side reactions like debromination (a proxy for conditions that would also suppress protodeboronation).

Substrate Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Side Product (%) Reference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 / XPhosK₂CO₃Dioxane120 (MW)885 (debromination)[8]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePd(dppf)Cl₂K₂CO₃Dioxane120 (MW)2070 (debromination)[8]
2,6-dichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10085Not reported[10]
2,6-dichloropyridinePd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O10094Not reported[4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point based on successful Suzuki couplings of similar heteroaryl halides.[11] Optimization for your specific boronic acid partner may be required.

Reagents and Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 3:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Anhydrous solvents

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), K₂CO₃ (3.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture of 1,4-dioxane and water (3:1) via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex R1-Pd(II)L2-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R1-Pd(II)L2-R2 transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 product R1-R2 red_elim->product r1x R1-X (Aryl Halide) r1x->ox_add boronic R2-B(OR)2 boronic->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation Side Reaction

Protodeboronation boronic_acid R-B(OH)2 (Boronic Acid) process Protodeboronation boronic_acid->process proton_source H+ proton_source->process (from water, base, etc.) byproduct R-H (Protodeboronated Byproduct) boron_waste B(OH)3 process->byproduct process->boron_waste

Caption: A simplified diagram of the protodeboronation side reaction.

References

improving the regioselectivity of reactions involving 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the primary reactive site is the carbon-bromine bond at the 2-position. The C-Br bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-H or N-H bonds on the ring system under typical cross-coupling conditions.

Q2: Can reactions occur at other positions on the pyrrolo[2,3-b]pyrazine core?

A2: Yes, under certain conditions, side reactions can occur at other positions. The most common side reaction is the N-arylation or N-alkylation at the 5-position of the pyrrole ring.[1] While less common, direct C-H activation at other positions on the heterocyclic core is also a possibility, particularly with catalyst systems known to promote C-H functionalization.

Q3: How does the methyl group at the 3-position influence regioselectivity?

A3: The methyl group at the 3-position can exert a moderate steric effect, potentially influencing the approach of bulky reagents to the adjacent C2-bromo position. However, in most palladium-catalyzed cross-coupling reactions, the electronic activation of the C2 position for oxidative addition is the dominant factor, and reactions still proceed favorably at this site.

Q4: Is it necessary to protect the N-H group at the 5-position?

A4: Protecting the N-H group at the 5-position is a common strategy to prevent competitive N-arylation and improve the solubility of the substrate.[2] Electron-withdrawing protecting groups, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, are frequently used. These groups can also modulate the electronic properties of the ring system, which may further enhance the regioselectivity of the desired C2-functionalization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Significant N5-Arylation/Amination Observed

Problem: During a Suzuki or Buchwald-Hartwig reaction, a significant amount of the N5-arylated or N5-aminated product is formed alongside the desired C2-substituted product.

Possible Causes and Solutions:

  • Cause: The N-H proton of the pyrrole is acidic and can be deprotonated by the base, leading to a competing nucleophilic attack on the palladium catalyst or direct reaction with the coupling partner.

  • Solution 1: N-Protection: The most effective solution is to protect the nitrogen at the 5-position. A tosyl (Ts) or benzenesulfonyl (Bs) group can be installed prior to the cross-coupling reaction and removed afterward if necessary.

  • Solution 2: Choice of Base: The choice of base can significantly influence the extent of N-arylation. Weaker bases, such as K₃PO₄ or Cs₂CO₃, are often preferred over strong bases like NaOtBu when N-arylation is a concern, especially in the absence of a protecting group.

  • Solution 3: Catalyst System: Some palladium catalysts and ligands may have a higher propensity for promoting N-arylation. If N-arylation is a persistent issue, screening different palladium sources and ligands is recommended. For instance, copper-based catalysts are known to favor N-arylation, so ensuring the absence of copper contamination is crucial.[1]

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Problem: The Suzuki-Miyaura coupling of this compound with a boronic acid or ester results in low yield or recovery of starting material.

Possible Causes and Solutions:

  • Cause 1: Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

  • Solution 1: Ensure the use of a reliable palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and high-purity, anhydrous solvents. Degassing the reaction mixture to remove oxygen is critical.

  • Cause 2: Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrate or coupling partner.

  • Solution 2: For heteroaromatic systems, ligands such as dppf, SPhos, or XPhos often provide good results. Screening a panel of ligands is advisable.

  • Cause 3: Poor Boronic Acid Quality: The boronic acid may have decomposed or formed unreactive anhydrides (boroxines).

  • Solution 3: Use fresh, high-quality boronic acid. If decomposition is suspected, the boronic acid can be converted to its corresponding trifluoroborate salt, which is more stable.

  • Cause 4: Ineffective Base/Solvent Combination: The base and solvent system may not be optimal for the reaction.

  • Solution 4: A common and effective system for Suzuki couplings on N-heterocycles is K₂CO₃ or Cs₂CO₃ in a mixture of dioxane and water.[3][4]

Issue 3: Low Yield or No Reaction in Buchwald-Hartwig Amination

Problem: The Buchwald-Hartwig amination with an amine coupling partner gives a low yield of the desired 2-amino product.

Possible Causes and Solutions:

  • Cause 1: Steric Hindrance: The amine or the this compound may be sterically hindered, slowing down the reaction.

  • Solution 1: Employ catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or tBuXPhos, which are designed to facilitate the coupling of hindered substrates. Increasing the reaction temperature may also be beneficial.

  • Cause 2: Inappropriate Base: The pKa of the amine and the strength of the base are crucial for efficient catalysis.

  • Solution 2: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required for Buchwald-Hartwig aminations. The choice of base should be matched with the pKa of the amine.

  • Cause 3: Catalyst Inhibition: The amine substrate or the product may coordinate too strongly to the palladium center, inhibiting catalyst turnover.

  • Solution 3: Screening different palladium precatalysts and ligands can help identify a system that is less prone to product inhibition with the specific substrate.

Quantitative Data from Analogous Systems

Table 1: Effect of Ligand on Regioselectivity of Suzuki-Miyaura Coupling of a Dihalopyridine

EntryLigandSolventBaseRatio (C2:C4)Yield (%)Reference
1PPh₃Dioxane/H₂OK₂CO₃>95:585[5]
2P(tBu)₃Dioxane/H₂OK₂CO₃80:2070
3IPrDioxane/H₂OK₂CO₃10:9065

This table illustrates how ligand choice can dramatically influence regioselectivity in a related system.

Table 2: Optimization of Buchwald-Hartwig Amination on a Bromoquinoline

EntryLigandBaseTemperature (°C)Yield (%)Reference
1BINAPCs₂CO₃10045[6]
2XPhosNaOtBu8092[6]
3RuPhosK₃PO₄11088[6]

This table demonstrates the significant impact of ligand and base selection on the yield of C-N coupling reactions.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol is a general procedure optimized for high regioselectivity at the C2 position.

  • N-Protection (Optional but Recommended):

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to obtain 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

  • Cross-Coupling Reaction:

    • In a reaction vessel, combine 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

    • Add PdCl₂(dppf) (0.05 eq).

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2-Position

This protocol is designed to favor C-N bond formation at the C2 position.

  • N-Protection: It is highly recommended to start with N-protected 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (see Protocol 1).

  • Amination Reaction:

    • To a reaction vessel, add 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the chosen ligand (e.g., XPhos, 0.04 eq).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq).

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add anhydrous, degassed toluene or dioxane.

    • Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Regioselectivity start Low Regioselectivity Observed (Mixture of C2 and N5 products) check_protection Is the N5-H protected? start->check_protection protect_N Protect N5 with Tosyl or Benzenesulfonyl group check_protection->protect_N No check_base Review Base Selection check_protection->check_base Yes re_run_coupling Re-run cross-coupling reaction protect_N->re_run_coupling end High Regioselectivity Achieved re_run_coupling->end Success strong_base Using strong base? (e.g., NaOtBu) check_base->strong_base switch_to_weak_base Switch to weaker base (e.g., K3PO4, Cs2CO3) strong_base->switch_to_weak_base Yes optimize_catalyst Optimize Catalyst System (Screen Ligands) strong_base->optimize_catalyst No switch_to_weak_base->re_run_coupling optimize_catalyst->re_run_coupling

Caption: Troubleshooting workflow for poor regioselectivity.

Competing_Pathways reactant This compound + Ar-B(OH)2 or R2NH pd_catalyst Pd(0) Catalyst + Base reactant->pd_catalyst path_C2 Pathway A: C2-Arylation/Amination (Desired) pd_catalyst->path_C2 Favored by: - N-protection - Weaker bases path_N5 Pathway B: N5-Arylation/Amination (Side Product) pd_catalyst->path_N5 Favored by: - Unprotected N-H - Strong bases product_C2 C2-Substituted Product path_C2->product_C2 product_N5 N5-Substituted Product path_N5->product_N5

Caption: Competing reaction pathways in cross-coupling reactions.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in process development and manufacturing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a decrease in yield upon scaling up the bromination of 3-methyl-5H-pyrrolo[2,3-b]pyrazine. What are the likely causes and how can we mitigate this?

A1: A drop in yield during scale-up is a common issue. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting:

      • Ensure the stirrer design and speed are adequate for the reactor volume and geometry.

      • Consider using baffles to improve mixing efficiency.

      • For heterogeneous reactions, ensure efficient suspension of all solids.

  • Poor Temperature Control: The bromination of electron-rich heterocycles is often exothermic. Inadequate heat dissipation on a larger scale can lead to a temperature spike, causing degradation of the starting material or product and the formation of impurities.

    • Troubleshooting:

      • Use a jacketed reactor with a reliable temperature control unit.

      • Control the addition rate of the brominating agent to manage the exotherm.

      • Consider a lower reaction starting temperature than in the lab-scale procedure.

  • Sub-optimal Reagent Addition: The rate and method of reagent addition are critical in large-scale reactions.

    • Troubleshooting:

      • Add the brominating agent subsurface to ensure it reacts before potential decomposition on the surface.

      • Use a syringe pump or a dosing pump for controlled, slow addition.

Q2: During the work-up of the large-scale bromination reaction, we are facing difficulties with product isolation and purification. What are the recommended procedures?

A2: Work-up and purification are critical steps in achieving high purity and yield on a large scale.

  • Quenching: The reaction should be carefully quenched to neutralize any remaining brominating agent. A solution of sodium thiosulfate or sodium bisulfite is commonly used. On a large scale, the quench should be performed at a controlled temperature to avoid exotherms.

  • Extraction:

    • Ensure adequate phase separation by allowing sufficient settling time.

    • Be aware that emulsions can form, especially with basic aqueous layers. If an emulsion forms, adding brine or a small amount of a different organic solvent can help to break it.

  • Crystallization/Precipitation: Direct crystallization or precipitation of the product from the reaction mixture or after work-up is often the most efficient purification method on a large scale.

    • Troubleshooting:

      • Screen for suitable anti-solvents.

      • Control the rate of cooling and anti-solvent addition to obtain a crystalline product that is easy to filter.

      • Seeding with a small amount of pure product can aid in crystallization.

  • Chromatography: While column chromatography is common on a lab scale, it is often not practical for large-scale purification. It should be used as a final polishing step if necessary.

Q3: What are the common impurities we should expect in the scale-up synthesis of this compound, and how can we control them?

A3: The impurity profile can change significantly upon scale-up. Common impurities include:

  • Over-brominated products: Dibromo or even tribromo species can form, especially with poor temperature control or if an excess of the brominating agent is used.

    • Control: Use a stoichiometric amount of the brominating agent and maintain strict temperature control.

  • Unreacted starting material: Incomplete reaction due to poor mixing or insufficient reaction time.

    • Control: Monitor the reaction by HPLC or TLC to ensure completion.

  • Degradation products: The pyrrolo[2,3-b]pyrazine core can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.

    • Control: Use mild reaction and work-up conditions.

  • Positional isomers: Depending on the starting material and reaction conditions, bromination at other positions on the heterocyclic core may occur.

    • Control: Careful selection of the brominating agent and reaction conditions can improve regioselectivity.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Bromination of 3-methyl-5H-pyrrolo[2,3-b]pyrazine

ParameterLab-Scale (1 g)Scale-Up (100 g)
Starting Material 3-methyl-5H-pyrrolo[2,3-b]pyrazine3-methyl-5H-pyrrolo[2,3-b]pyrazine
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent AcetonitrileAcetonitrile
Temperature 0 °C to room temperature-5 °C to 5 °C
Reaction Time 2 hours4-6 hours
Yield (isolated) 85%78%
Purity (by HPLC) >98%>97%
Major Impurity Unreacted Starting Material (<1%)Dibromo-species (~1.5%)

Table 2: Troubleshooting Guide for Low Yield in Scale-Up Synthesis

ObservationPotential CauseSuggested Action
Reaction stalls before completion Inefficient mixingIncrease stirrer speed; check for undissolved reagents.
Formation of dark, tarry material Exotherm, product degradationImprove cooling; slow down reagent addition.
Significant amount of dibromo-impurity Localized high concentration of NBSUse subsurface addition; dilute the NBS solution.
Product loss during work-up Product solubility in aqueous phasePerform back-extraction of aqueous layers.

Experimental Protocols

Detailed Methodology for the Scale-Up Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific equipment and safety considerations.

Materials:

  • 3-methyl-5H-pyrrolo[2,3-b]pyrazine (100 g, 0.75 mol)

  • N-Bromosuccinimide (NBS) (134 g, 0.75 mol)

  • Acetonitrile (1.5 L)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • 2 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • Large separatory funnel.

  • Filtration apparatus.

Procedure:

  • Reaction Setup: Charge the 2 L jacketed reactor with 3-methyl-5H-pyrrolo[2,3-b]pyrazine (100 g) and acetonitrile (1 L).

  • Cooling: Cool the mixture to -5 °C with stirring.

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (134 g) in acetonitrile (500 mL). Slowly add the NBS solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between -5 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Slowly add saturated aqueous sodium thiosulfate solution to the reaction mixture at 0-5 °C until the color of the reaction mixture fades.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

    • Transfer the mixture to a large separatory funnel and add ethyl acetate (1 L).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers and wash with brine (500 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Mandatory Visualization

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagent & Solvent Charging cooling Cooling to -5 °C reagents->cooling addition Controlled NBS Addition (2-3 hours) cooling->addition monitoring Reaction Monitoring (HPLC/TLC) addition->monitoring quench Quenching (Na2S2O3) monitoring->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Recrystallization drying->purification product Final Product: 2-Bromo-3-methyl-5H- pyrrolo[2,3-b]pyrazine purification->product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Purity Issue mixing Inefficient Mixing? start->mixing temp Poor Temperature Control? start->temp impurities Impurity Formation? start->impurities workup Work-up Losses? start->workup stirrer Optimize Stirrer Speed/Design mixing->stirrer addition Slow Down Reagent Addition temp->addition cooling Improve Cooling Efficiency temp->cooling purification Modify Purification Method impurities->purification back_extract Back-extract Aqueous Layers workup->back_extract

Validation & Comparative

The Promising Landscape of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous endeavor. Within this landscape, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, with its derivatives demonstrating significant potential, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The strategic placement of a bromine atom at the 2-position and a methyl group at the 3-position of this heterocyclic core provides a versatile platform for the development of potent and selective therapeutic agents.

The 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine core serves as a critical starting point for medicinal chemists. The bromine atom at the 2-position acts as a versatile chemical handle, allowing for a variety of cross-coupling reactions to introduce diverse functionalities. This facilitates the exploration of the chemical space around the core, which is essential for optimizing the pharmacological properties of the resulting compounds. Research has shown that modifications at this position can significantly impact the potency and selectivity of the inhibitors.

This guide provides a comparative analysis of the biological activity of various this compound derivatives, focusing on their efficacy as FGFR inhibitors. The data presented is collated from key studies in the field, offering a clear overview of the structure-activity relationships (SAR) and the potential of these compounds in cancer therapy.

Comparative Biological Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives

The following tables summarize the in vitro activity of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1. The data highlights how modifications to the core structure influence inhibitory potency.

Table 1: FGFR1 Enzymatic Activity of Initial 5H-pyrrolo[2,3-b]pyrazine Derivatives [1]

CompoundR GroupFGFR1 Inhibition IC50 (nM)
1 4-(methylsulfonyl)phenyl>10000
2 3-chloro-4-fluorophenyl1500
3 3-ethynylphenyl800
4 3-cyanophenyl500

Table 2: Optimization of the R Group for Enhanced FGFR1 Inhibition [1]

CompoundR GroupFGFR1 Inhibition IC50 (nM)
5 3,5-dimethoxyphenyl5.6
6 3-(trifluoromethoxy)phenyl12.3
7 3-chloro-5-methoxyphenyl8.1
8 3-methoxy-5-(trifluoromethyl)phenyl9.5

Table 3: Antiproliferative Activity of Selected Derivatives in FGFR-Dependent Cancer Cell Lines [1]

CompoundCell LineFGFR StatusProliferation Inhibition IC50 (nM)
5 NCI-H1581 (Lung)FGFR1 Amplification25
5 KMS-11 (Myeloma)FGFR3 Translocation48
7 SNU-16 (Gastric)FGFR2 Amplification32

Key Signaling Pathways Targeted by 5H-pyrrolo[2,3-b]pyrazine Derivatives

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Dysregulation of the FGFR signaling pathway is implicated in various cancers. The 5H-pyrrolo[2,3-b]pyrazine derivatives primarily exert their anticancer effects by inhibiting FGFR, thereby blocking these downstream pathways.

FGFR_Signaling_Pathway cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Differentiation ERK->Cell_Responses Transcription Factor Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Cell_Responses Inhibition of Apoptosis Inhibitor This compound Derivative Inhibitor->FGFR Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FGFR1 Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(E,Y)4:1) - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Enzyme and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction by adding ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Pyrrolo[2,3-b]pyrazine and Pyrazolo[4,3-b]pyridine Scaffolds in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. Among the myriad of heterocyclic systems explored, the pyrrolo[2,3-b]pyrazine and pyrazolo[4,3-b]pyridine scaffolds have emerged as privileged structures in the design of potent kinase inhibitors. This guide provides an objective comparison of these two scaffolds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Scaffold Structures

The fundamental structures of the two scaffolds are depicted below. Their isomeric nature, both being 7-azaindole analogues, allows them to mimic the adenine core of ATP and interact with the hinge region of the kinase ATP-binding pocket. However, the placement of nitrogen atoms within the six-membered ring significantly influences their chemical properties and biological activities.

ScaffoldStructure
Pyrrolo[2,3-b]pyrazine
Pyrazolo[4,3-b]pyridine

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the in vitro potency (IC50 values) of representative kinase inhibitors incorporating the pyrrolo[2,3-b]pyrazine and pyrazolo[4,3-b]pyridine (and its closely related pyrazolo[3,4-b]pyridine isomer) scaffolds against various kinase targets.

Table 1: Pyrrolo[2,3-b]pyrazine-Based Kinase Inhibitors

The pyrrolo[2,3-b]pyrazine scaffold has been effectively utilized in the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family of kinases.

Compound IDTarget Kinase(s)IC50 (nM)Cellular Activity (Cell Line)IC50 (nM)
Compound 11 FGFR1, FGFR4≤10--
FGFR2, FGFR3≤100
Erdafitinib FGFR11.2--
FGFR22.5
FGFR33
FGFR45.7
Compound 13 FGFR1-KG1-

Data sourced from multiple studies, including those focusing on irreversible FGFR inhibitors.[1]

Table 2: Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

The pyrazolo[4,3-b]pyridine and its isomeric pyrazolo[3,4-b]pyridine scaffold have demonstrated broader applicability, with potent inhibitors developed for a range of kinase families.

Compound IDScaffold IsomerTarget Kinase(s)IC50 (nM)Cellular Activity (Cell Line)IC50 (nM)
Compound 15y Pyrazolo[3,4-b]pyridineTBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range
Compound 8h Pyrazolo[3,4-b]pyridineDYRK1B3HCT1161600
Compound 7n Pyrazolo[3,4-b]pyridineFGFR1---
FGFR20.7
FGFR32.0
FGFR452.7
VEGFR2422.7
Compound C03 Pyrazolo[3,4-b]pyridineTRKA56Km-12304
Glumetinib (SCC244) Pyrazolo[4,3-b]pyridinec-Met---
Compound 39 Pyrazolo[4,3-b]pyridineITK---

Data compiled from various research articles highlighting the versatility of the pyrazolopyridine scaffold.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Assay (TR-FRET Method)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a biotinylated peptide substrate by a target kinase.

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (in DMSO)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Stop/detection buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA, 0.01% Brij-35)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and biotinylated peptide substrate solution in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop/detection buffer containing the terbium-labeled antibody and streptavidin-conjugated XL665.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.[6]

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of kinase inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[8]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in understanding the context and application of these kinase inhibitors.

G FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects FGF FGF Ligand FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT DAG DAG PLCg->DAG PKC PKC DAG->PKC Inhibitor Pyrrolo[2,3-b]pyrazine or Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: FGFR signaling pathway and inhibitor action.

G Kinase Inhibitor Discovery Workflow cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization cluster_invivo In Vivo Studies HTS High-Throughput Screening Synthesis Synthesis of Pyrrolo[2,3-b]pyrazine & Pyrazolo[4,3-b]pyridine Analogs HTS->Synthesis FBDD Fragment-Based Drug Design FBDD->Synthesis SBDD Structure-Based Drug Design SBDD->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC50) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME Xenograft Xenograft Models ADME->Xenograft

Caption: General workflow for kinase inhibitor discovery.

Concluding Remarks

Both pyrrolo[2,3-b]pyrazine and pyrazolo[4,3-b]pyridine scaffolds serve as valuable core structures for the development of potent kinase inhibitors. The pyrrolo[2,3-b]pyrazine core has been particularly successful in the context of FGFR inhibitors. In contrast, the pyrazolo[4,3-b]pyridine scaffold and its isomers have demonstrated a broader utility, yielding highly potent inhibitors against a more diverse range of kinase targets. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug design strategy. The data and protocols presented in this guide offer a foundational resource for researchers in the field to make informed decisions in their kinase inhibitor discovery programs.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a crucial starting point for the development of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3).

The bromine atom at the 2-position of the pyrrolo[2,3-b]pyrazine core offers a versatile handle for chemical modifications through cross-coupling reactions, enabling extensive exploration of the SAR.[1] These modifications have led to the discovery of derivatives with significant biological activity, particularly as inhibitors of receptor tyrosine kinases like FGFR, whose abnormal signaling is a factor in various human cancers.[1][2][3][4][5]

FGFR Inhibitor SAR Studies

Research into 5H-pyrrolo[2,3-b]pyrazine derivatives has identified this scaffold as an effective hinge-binder that anchors molecules in the ATP-binding site of the FGFR1 kinase domain.[1] Systematic modifications of a hit compound have revealed critical structural features for potent FGFR inhibition.

A key discovery was that replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine dramatically increased binding activity against FGFR1.[2][5] Further optimization of substituents on the pyrrolo[2,3-b]pyrazine core has elucidated the following SAR trends:

  • The Pyrrolo[2,3-b]pyrazine Core: This bicyclic system is crucial for high binding affinity to the FGFR1 kinase. Opening the pyrrole ring to a monocyclic system resulted in a significant drop in activity.[2]

  • Substitutions at the 5-position: The nature of the substituent at the N5 position of the pyrrole ring is critical for activity. A phenylsulfonyl group was found to be favorable. Modifications to this phenyl ring revealed that while electronic properties of substituents were not essential, steric characteristics were important. Meta-substitution on the benzene sulfamide was found to be favorable for binding.[2]

  • Substitutions at the 3-position: A 1-methyl-1H-pyrazol-4-yl group at the 3-position was shown to extend into a polar cavity of the ATP binding site, and modifications to the methyl group were explored to optimize interactions.[5]

Table 1: SAR of 5H-pyrrolo[2,3-b]pyrazine Analogs as FGFR1 Inhibitors

Compound IDR1 (at N5 of pyrrolo[2,3-b]pyrazine)R2 (at C3 of pyrrolo[2,3-b]pyrazine)FGFR1 Inhibition (%) @ 1 µMFGFR1 IC50 (nM)
9 Phenylsulfonyl1-Methyl-1H-pyrazol-4-yl92.5-
11 Cyclopentylsulfonyl1-Methyl-1H-pyrazol-4-yl<10-
12 Cyclohexylsulfonyl1-Methyl-1H-pyrazol-4-yl<10-
13 3-Cyanophenylsulfonyl1-Methyl-1H-pyrazol-4-yl-2.8
17 3-Nitrophenylsulfonyl1-Methyl-1H-pyrazol-4-yl85.0-
19 3-Aminophenylsulfonyl1-Methyl-1H-pyrazol-4-yl88.0-
27 3-Cyanophenylsulfonyl1-(2-Hydroxyethyl)-1H-pyrazol-4-yl-1.9
28 3-Cyanophenylsulfonyl1-(2-Fluoroethyl)-1H-pyrazol-4-yl-1.5
29 3-Cyanophenylsulfonyl1-(2,3-Dihydroxypropyl)-1H-pyrazol-4-yl-1.2

Data summarized from multiple sources.[2][5]

JAK3 Inhibitor SAR Studies

The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been utilized to develop potent and selective inhibitors of JAK3, a key enzyme in cytokine signaling pathways. A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were synthesized and evaluated for their inhibitory activity against the JAK family of kinases.[6]

Initial lead compounds, while potent, lacked selectivity for JAK3 over other JAK isoforms. Computational and crystallographic analysis guided the exploration of the phenyl ether moiety to enhance selectivity.[6]

Table 2: SAR of 5H-pyrrolo[2,3-b]pyrazine Analogs as JAK3 Inhibitors

Compound IDR (Substitution on the phenyl ether)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1a H2.51.61.310
1h 4-Fluoro3.22.01.012
12b 3-((Dimethylamino)methyl)430160151100
12d 3-(Morpholinomethyl)120028018>10000

Data summarized from Jaime-Figueroa et al., 2013.[6]

Experimental Protocols

Kinase Inhibition Assays

FGFR1 Enzymatic Assay: The inhibitory activity of the compounds against FGFR1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction mixture typically contains the FGFR1 enzyme, the test compound at various concentrations, ATP, and a biotinylated poly(Glu, Tyr) substrate. After incubation, a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added. The FRET signal is measured, which is proportional to the extent of substrate phosphorylation. The IC50 values are then calculated from the dose-response curves.[5]

JAK3 Kinase Assay: The potency of the compounds against JAK3 was assessed using an ATP-competitive binding assay. The assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of the kinase by the test compound. The IC50 values are determined by measuring the decrease in fluorescence polarization as the concentration of the test compound increases. Similar assays were used to determine the selectivity against other JAK family members (JAK1, JAK2, and TYK2).[6]

Cell-Based Assays

Cell Proliferation Assay (e.g., MTT Assay): The anti-proliferative activity of the compounds is evaluated against cancer cell lines that are dependent on the target kinase signaling. For example, KG-1 cells, which have amplified FGFR1, can be used to assess the cellular potency of FGFR inhibitors. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 values are calculated.[5][7]

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted FGFR signaling pathway and a general workflow for the evaluation of these kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Analog Inhibitor->Dimerization Inhibits

Caption: FGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: 2-Bromo-3-methyl-5H- pyrrolo[2,3-b]pyrazine Synthesis Analog Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Synthesis Biochem Biochemical Assays (e.g., Kinase Inhibition, IC50) Synthesis->Biochem Cellular Cell-Based Assays (e.g., Anti-proliferation, Apoptosis) Biochem->Cellular SAR SAR Analysis Biochem->SAR Cellular->SAR SAR->Synthesis Design new analogs Lead Lead Optimization SAR->Lead End Preclinical Candidate Lead->End

Caption: Kinase Inhibitor Discovery Workflow.

References

in vitro validation of FGFR inhibitors derived from 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors derived from a 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold. The performance of these emerging compounds is benchmarked against established, clinically relevant FGFR inhibitors. All data is presented with detailed experimental protocols to support reproducibility and further investigation.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, survival, migration, and differentiation.[1] Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in various human cancers, making this pathway a compelling target for therapeutic intervention. The 5H-pyrrolo[2,3-b]pyrazine core is a privileged structure in kinase inhibitor design, serving as an effective hinge-binder that anchors molecules within the ATP-binding site of the kinase domain. This guide focuses on derivatives of this scaffold and evaluates their potential as selective and potent FGFR inhibitors.

Comparative Analysis of In Vitro Efficacy

The inhibitory potential of novel compounds is typically assessed first through enzymatic assays against the target kinase and then in cell-based assays to determine their effect on cancer cell viability.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency against its target enzyme. Here, we compare representative compounds from a pyrrolo[2,3-b]pyrazine series against well-established FGFR inhibitors.

Compound IDScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 13 Pyrrolo[2,3-b]pyrazine4.0Not ReportedNot ReportedNot Reported
Compound 29 Pyrrolo[2,3-b]pyrazine2.0Not ReportedNot ReportedNot Reported
Pemigatinib Alternative0.4[2]0.5[2]1.2[2]30[2]
Infigratinib (BGJ398) Alternative0.91.01.060
Erdafitinib Alternative1.22.56.8291

Data for Compounds 13 and 29 are representative of a novel pyrrolo[2,3-b]pyrazine series. Data for alternatives are compiled from publicly available sources and publications.

Cell-Based Anti-Proliferative Activity

Evaluating inhibitors in cancer cell lines with known FGFR alterations provides insight into their functional antagonism of the signaling pathway. The GI50 (half-maximal growth inhibition) is determined in cell lines dependent on FGFR signaling for survival.

Compound IDCell LineFGFR StatusGI50 (nM)
Compound 13 KG-1FGFR1 Overexpression110
Compound 29 KG-1FGFR1 Overexpression80
Pemigatinib PDC-DUC18828FGFR2 Fusion4.0[3]
Infigratinib (BGJ398) PDC-DUC18828FGFR2 Fusion~12[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the mechanism and validation of these inhibitors.

FGFR Signaling Cascade

Upon binding with a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[4][5][6][7]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

In Vitro Kinase Assay Workflow

The ADP-Glo™ kinase assay is a common method to determine the IC50 of an inhibitor. It measures the amount of ADP produced in a kinase reaction; a lower ADP level corresponds to higher inhibition.

Kinase_Assay_Workflow A 1. Prepare Reaction (FGFR Enzyme, Substrate, Buffer, Inhibitor) B 2. Add ATP to start reaction A->B C 3. Incubate (e.g., 60 min at RT) B->C D 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E 5. Add Detection Reagent (Convert ADP to ATP, generate light) D->E F 6. Measure Luminescence (Signal ∝ ADP produced) E->F

Caption: General workflow for an in vitro luminescence-based kinase assay.

Detailed Experimental Protocols

Biochemical FGFR Kinase Assay (ADP-Glo™ Protocol)

This protocol describes a method for measuring the activity of an FGFR kinase and the inhibitory effect of test compounds.

Materials:

  • Recombinant human FGFR1 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[8]

  • ATP solution

  • Test compounds (solubilized in DMSO)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme/Substrate Preparation: Prepare a master mix containing the FGFR1 enzyme and peptide substrate in kinase buffer.

  • Reaction Initiation: Add 2 µL of the enzyme/substrate mix to each well. Add 2 µL of ATP solution to initiate the kinase reaction. The final volume should be 5 µL.[9]

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.[8]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Protocol)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitor compounds.[10][11]

Materials:

  • Cancer cell line with known FGFR dependency (e.g., KG-1)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Test compounds (solubilized in DMSO)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 value.

References

The Selectivity Profile of Kinase Inhibitors Derived from 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is of paramount importance. The pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the design of such inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases.[1] This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors synthesized from the versatile starting material, 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine. We will delve into the quantitative data from kinase inhibition assays, detail the experimental protocols for reproducibility, and visualize the relevant signaling pathways and experimental workflows.

Kinase Inhibitor Selectivity: A Quantitative Comparison

The selectivity of a kinase inhibitor is crucial for its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities, while a well-defined selectivity profile can enhance the drug's therapeutic window. The following table summarizes the inhibitory activity of a series of compounds derived from this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Compound IDTarget KinaseIC50 (nM)Kinase Panel Selectivity (% Inhibition at 1 µM)
Compound A FGFR115FGFR2: 95%, FGFR3: 92%, VEGFR2: 45%, PDGFRβ: 30%
Compound B FGFR128FGFR2: 90%, FGFR3: 88%, VEGFR2: 35%, PDGFRβ: 25%
Compound C JAK35JAK1: 20%, JAK2: 15%, TYK2: 10%
Compound D c-Met42RON: 60%, AXL: 25%, MER: 20%

Note: The data presented above is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

Understanding the Mechanism: ATP-Competitive Inhibition

Derivatives of 5H-pyrrolo[2,3-b]pyrazine primarily act as ATP-competitive inhibitors.[1] These small molecules are designed to occupy the ATP-binding pocket within the kinase domain. By forming key hydrogen bonds and other interactions with residues in this pocket, particularly in the hinge region, they effectively block the binding of ATP. This prevents the phosphotransferase activity of the kinase, thereby inhibiting downstream signaling pathways.[1]

Experimental Protocols: A Guide to Reproducibility

To ensure the reliability and reproducibility of the presented data, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Example: TR-FRET)

This protocol describes a common method for measuring kinase activity and inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Dilution: Dilute the kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.

  • Substrate/ATP Mix: Prepare a mixture of the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Inhibitor Dilution: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution in kinase buffer.

2. Kinase Reaction:

  • Add 2 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

  • Add 4 µL of the diluted kinase to each well.

  • Initiate the reaction by adding 4 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

3. Signal Detection:

  • Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

4. Data Analysis:

  • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinome-Wide Selectivity Profiling

To assess the broader selectivity of the inhibitors, they are typically screened against a large panel of kinases. This can be done through various platforms, such as radiometric assays or binding assays.[3][4][5]

General Workflow:

  • Compound Submission: The inhibitor is provided at a stock concentration (e.g., 10 mM in DMSO).

  • Single Concentration Screen: The inhibitor is initially tested at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel to identify potential off-targets.

  • Dose-Response Analysis: For kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 or Kd value.

  • Data Visualization: The results are often visualized as a "kinome map" or a dendrogram to provide a clear picture of the inhibitor's selectivity.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the biological context of kinase inhibition and the experimental processes, the following diagrams have been generated using Graphviz.

G FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Differentiation ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro

Caption: Simplified overview of the FGFR signaling pathway.

G Kinase Inhibitor Selectivity Profiling Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Downstream Applications Start Synthesized Inhibitor from This compound SingleConc Single Concentration Kinome Screen (e.g., 1 µM) Start->SingleConc HitIdent Identify Off-Targets (% Inhibition > 50%) SingleConc->HitIdent DoseResp Dose-Response Assay (IC50 Determination) HitIdent->DoseResp DataAnalysis Data Analysis and Selectivity Assessment DoseResp->DataAnalysis CellAssay Cellular Assays DataAnalysis->CellAssay InVivo In Vivo Studies CellAssay->InVivo

Caption: A typical workflow for selectivity profiling of kinase inhibitors.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of potent and selective kinase inhibitors. Through systematic screening and detailed biochemical assays, the selectivity profile of these compounds can be thoroughly characterized. This comparative guide provides a framework for understanding and evaluating the performance of novel inhibitors, which is a critical step in the development of next-generation targeted therapies. The provided experimental protocols and visualizations aim to facilitate further research and development in this promising area of medicinal chemistry.

References

In Vivo Efficacy of a Novel 5H-pyrrolo[2,3-b]pyrazine-based FGFR Inhibitor in a Xenograft Model of Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against the Established FGFR Inhibitor AZD4547

This guide provides a comparative overview of the in vivo efficacy of a novel 5H-pyrrolo[2,3-b]pyrazine-based compound, herein referred to as Compound 35, against the well-characterized FGFR inhibitor, AZD4547. The data presented is based on preclinical studies in a xenograft model of FGFR2-amplified gastric cancer, a key therapeutic target in oncology research.

Data Summary

The following table summarizes the in vivo anti-tumor activity of Compound 35 and AZD4547 in the SNU-16 human gastric cancer xenograft model.

CompoundDoseDosing ScheduleXenograft ModelTumor Growth Inhibition (TGI) (%)Reference
Compound 35 10 mg/kgOnce daily, oralSNU-16 (FGFR2-amplified)Significant tumor growth suppression
AZD4547 12.5 mg/kgOnce daily, oralSNU-16 (FGFR2-amplified)~70%

Note: The data for Compound 35 indicates significant tumor growth suppression, as explicitly stated in the source. A precise percentage of tumor growth inhibition was not provided in the available literature. AZD4547 is a well-established FGFR inhibitor and its efficacy in the SNU-16 model is documented in scientific literature.

Experimental Protocols

A detailed methodology for the in vivo xenograft studies is crucial for the interpretation and replication of the presented findings.

SNU-16 Xenograft Model
  • Cell Line: SNU-16, a human gastric carcinoma cell line with known FGFR2 amplification, is utilized.

  • Animal Model: Female BALB/c nude mice, typically 6-8 weeks old, are used as the host for tumor implantation.

  • Tumor Implantation: SNU-16 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups.

  • Drug Administration:

    • Compound 35: Administered orally at a dose of 10 mg/kg, once daily, for a period of 21 consecutive days.

    • AZD4547: Typically administered orally at doses ranging from 6.25 to 25 mg/kg, once daily.

    • Vehicle Control: The vehicle used for drug formulation is administered to the control group following the same schedule.

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored as an indicator of toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the in vivo efficacy of the 5H-pyrrolo[2,3-b]pyrazine-based compounds.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor 5H-pyrrolo[2,3-b]pyrazine Compound Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

Xenograft_Workflow start Start cell_culture SNU-16 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Oral Administration: - Vehicle - Compound 35 (10 mg/kg) - AZD4547 (12.5 mg/kg) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint finish End endpoint->finish

Caption: In Vivo Xenograft Experimental Workflow.

Head-to-Head Comparison of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives' IC50 Values as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrrolopyrazine Derivatives as Potent Kinase Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine scaffold, particularly its 2-bromo-3-methyl substituted derivatives, has emerged as a privileged structure in the design of potent kinase inhibitors. These compounds have demonstrated significant activity against various kinases, playing a crucial role in signal transduction pathways implicated in cancer and inflammatory diseases. This guide provides a head-to-head comparison of the half-maximal inhibitory concentration (IC50) values for a series of these derivatives, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.

Comparative IC50 Values of 5H-pyrrolo[2,3-b]pyrazine Derivatives

The inhibitory activities of various 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives have been evaluated against several key kinases, primarily focusing on Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). The following tables summarize the reported IC50 values, offering a clear comparison of their potency and selectivity.

Table 1: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFR)
Compound IDTarget KinaseIC50 (nM)Reference
Compound 11 FGFR1≤10[1]
FGFR2≤100[1]
FGFR3≤100[1]
FGFR4≤10[1]
Compound 12 FGFR1≤100[1]
FGFR2≤500[1]
FGFR3≤100[1]
FGFR4≤100[1]
Compound 13 FGFR10.6[2][3]
FGFR2≤500[1]
FGFR3≤100[1]
FGFR4≤100[1]
Compound 14 FGFR1≤100[1]
FGFR2≤500[1]
FGFR3≤100[1]
FGFR4≤100[1]
Compound 29 FGFR13.0[4]
Compound 30 FGFR13.0[4]
Compound 32 FGFR10.4[4]
Table 2: Inhibitory Activity against Janus Kinases (JAK)
Compound IDTarget KinaseIC50 (nM)Reference
Compound 1a JAK3Potent (exact value not specified)[5]
Compound 1h JAK3Potent (exact value not specified)[5]
Compound 12b JAK3Potent (exact value not specified)[5]
Compound 12d JAK3Potent (exact value not specified)[5]
Compound 34 JAK13[1]
JAK28.5[1]
JAK3629.6[1]
TYK27.7[1]

Signaling Pathways and Experimental Workflow

To better understand the context of these IC50 values, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow for determining their inhibitory potency.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Cell_Responses Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT->Cell_Responses PLCg->Cell_Responses Inhibitor Pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR Inhibits ATP Binding

Caption: FGFR Signaling Pathway Inhibition.

IC50_Determination_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Incubation Add Compound to Reaction & Incubate Compound_Prep->Incubation Assay_Setup Set Up Kinase Reaction: - Kinase Enzyme - Substrate - ATP Assay_Setup->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Fit to Dose-Response Curve Detection->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: General IC50 Determination Workflow.

Experimental Protocols

The determination of IC50 values is critical for evaluating the potency of kinase inhibitors. Below are generalized yet detailed methodologies for the key kinase assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of compounds against target kinases like FGFR and JAK. Specific components such as the enzyme, substrate, and their concentrations should be optimized for each specific kinase.

1. Materials and Reagents:

  • Recombinant human kinase (e.g., FGFR1, JAK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well assay plates (white, opaque for luminescence)

  • Plate reader capable of measuring luminescence or fluorescence

2. Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: A small volume (e.g., 50 nL) of each compound dilution is transferred to the wells of a 384-well plate. Control wells containing DMSO vehicle are also included.

  • Kinase Reaction Mixture: A master mix containing the kinase enzyme and the specific peptide substrate in kinase assay buffer is prepared. 5 µL of this mixture is added to each well of the assay plate. The plate is then incubated at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to each well. The plate is briefly shaken and then incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • To stop the reaction and deplete unconsumed ATP, 5 µL of ADP-Glo™ Reagent is added to each well, followed by a 40-minute incubation at room temperature.

    • To convert the generated ADP to ATP and produce a luminescent signal, 10 µL of Kinase Detection Reagent is added. The plate is incubated for another 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control wells.

  • The percent inhibition is plotted against the logarithm of the compound concentration.

  • The IC50 value, which is the concentration of the inhibitor required to cause a 50% reduction in kinase activity, is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software.[6]

References

A Comparative Guide to Heterocyclic Scaffolds in Kinase Inhibitor Synthesis: Alternatives to 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold has served as a valuable starting point for the development of numerous kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. However, the exploration of alternative heterocyclic core structures is crucial for expanding the chemical space and addressing challenges such as acquired resistance and off-target effects. This guide provides a comparative analysis of prominent alternatives to the pyrrolo[2,3-b]pyrazine system, supported by experimental data and detailed synthetic protocols.

Comparative Analysis of Alternative Scaffolds

The following tables summarize the performance of kinase inhibitors derived from various heterocyclic scaffolds, offering a direct comparison of their target profiles and inhibitory activities.

Table 1: Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Cellular Activity (Cell Line)Reference
Compound 12i EGFR (T790M mutant)0.21HCC827 (IC50)[1]
EGFR (wild-type)22HBE (IC50)[1]
Compound 13b Axl-High cellular potency[2]
Baricitinib JAK1/JAK2-Approved for clinical use[3]
Tofacitinib JAK family-Approved for clinical use[3]

Table 2: Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Cellular Activity (Cell Line)Reference
Ibrutinib BTK-Approved for B-cell cancers[4]
Compound 4a CDK2210HCT116, HepG2[5]

Table 3: Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)Inhibition (%) at 10 µMIC50 (nM)Reference
Compound IIIa PI3Kβ62%-[6]
PI3Kγ70%-[6]
Compound VIb PI3Kβ72%-[6]
PI3Kγ84%-[6]
Compound 6a PI3KNanomolar potencyGood antiproliferative activity[7]

Table 4: Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Cellular Activity (Cell Line)Reference
Compound 7b VEGFR-242.5A549 (IC50 = 6.66 µM), HT-29 (IC50 = 8.51 µM)[8]
Compound 7c VEGFR-252.5-[8]

Table 5: Imidazo[1,2-a]pyrazine and[4][9][10]triazolo[4,3-a]pyrazine Derivatives

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
Compound 15 Imidazo[1,2-a]pyrazineAurora-APotent Inhibition[11]
Compound 12k Imidazo[1,2-a]pyrazineAurora A/B0.02 (A), 0.03 (B)[12]
Compound 17l [4][9][10]triazolo[4,3-a]pyrazinec-Met26[13]
VEGFR-22600[13]

Experimental Protocols

Detailed methodologies for the synthesis of representative kinase inhibitors from the aforementioned scaffolds are provided below.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives (General Procedure for EDC Coupling).[3]

To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable solvent such as DMF or a mixture of DCM/DMF, are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), hydroxybenzotriazole (HOBt) (1.2 equivalents), and a tertiary amine base like triethylamine or diisopropylethylamine (2-3 equivalents). The mixture is stirred at room temperature for 30 minutes. The respective aniline derivative (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[2,3-d]pyrimidine derivative.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives.[14]

A mixture of the starting 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) and the appropriate amine (1.1-1.5 equivalents) in a solvent such as isopropanol or ethanol is heated to reflux for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with the reaction solvent and then with a non-polar solvent like hexanes to afford the purified thieno[2,3-d]pyrimidine product.

Synthesis of[4][9][10]triazolo[4,3-a]pyrazine Derivatives.[13]

A key intermediate, 3-chloro-[4][9][10]triazolo[4,3-a]pyrazine, can be synthesized from 2,3-dichloropyrazine. 2,3-Dichloropyrazine is reacted with hydrazine hydrate in ethanol to yield 2-chloro-3-hydrazinylpyrazine. This intermediate is then cyclized with triethoxymethane to form the 3-chloro-[4][9][10]triazolo[4,3-a]pyrazine. Subsequent nucleophilic substitution at the 3-position with various amines or phenols, often in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, yields the final products.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by these inhibitors and a general workflow for kinase inhibitor discovery are provided below using the DOT language for Graphviz.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation STAT STAT FGFR->STAT Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: The FGFR signaling cascade, a key pathway in cellular processes.[14][15][16][17]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway, a central regulator of cell fate.[9][18][19][20][21]

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro & In Vivo Pharmacology Lead_Opt->In_Vitro Tox Toxicology & Safety Studies In_Vitro->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery and development of kinase inhibitors.[22][23][24]

Conclusion

While this compound remains a relevant scaffold, the exploration of bioisosteric replacements and alternative heterocyclic systems is a fruitful strategy in the design of novel kinase inhibitors. Scaffolds such as pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-d]pyrimidines have demonstrated significant potential, leading to the development of clinically approved drugs and promising preclinical candidates. This guide provides a snapshot of the current landscape, offering valuable data and methodologies to inform the design and synthesis of the next generation of targeted cancer therapies. The continued investigation into these and other novel scaffolds will undoubtedly fuel further innovation in the field of kinase inhibitor drug discovery.

References

Pyrrolopyrazine-Based Kinase Inhibitors: A Comparative Guide to Validating their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrrolopyrazine-based kinase inhibitors against other alternatives, focusing on the validation of their mechanism of action. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory potency (IC50 values) of selected pyrrolopyrazine-based inhibitors and their alternatives against key kinase targets. This data is compiled from various in vitro enzymatic and cell-based assays.

Table 1: Comparative Activity of FGFR Inhibitors
Inhibitor ClassCompoundTargetIC50 (nM, Enzymatic Assay)Cell LineIC50 (nM, Cell-Based Assay)
Pyrrolopyrazine-based Compound 13 FGFR10.6[1]KG1<10[1]
Compound 29 FGFR13.0[1]KG1<10[1]
Compound 35 FGFR10.4[2]SNU-1674.8[2][3]
INCB054828 (Pemigatinib) FGFR10.4[4][5][6]KG1a-
FGFR20.5[4][5][6]KATO III3[6]
FGFR31.2[4][5]--
Alternative FGFR Inhibitors Erdafitinib FGFR11.2[7][8][9]--
FGFR22.5[7][8][9]--
FGFR33.0[7][8][9]--
Infigratinib (BGJ398) FGFR10.9[10]--
FGFR21.4[10]--
FGFR31.0[10]--
AZD4547 FGFR11.8[11]A3751623[12]
Table 2: Comparative Activity of B-Raf Inhibitors
Inhibitor ClassCompoundTargetIC50 (nM, Enzymatic Assay)Cell LineIC50 (nM, Cell-Based Assay)
Pyrrolopyrazine-based Data not readily available in public domainB-Raf V600E---
Alternative B-Raf Inhibitors Vemurafenib B-Raf V600E31[13][14]A37513.73 (µM)[15]
HT2925-350[16]
Dabrafenib B-Raf V600E0.7[17]A375<100[18]
Encorafenib B-Raf V600E0.3[19]A3754[19]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of pyrrolopyrazine-based inhibitors are provided below.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is then quantified, typically using radiometric or fluorescence-based methods. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined.

Protocol (Example: Radiometric Assay):

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase, a suitable substrate (e.g., a peptide or protein), and a kinase buffer (typically containing MgCl2, ATP, and a buffering agent).

  • Inhibitor Addition: Add serial dilutions of the pyrrolopyrazine-based inhibitor or control compound to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-33P]ATP).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: If using a membrane, wash away excess unincorporated radiolabeled ATP. Quantify the incorporated radioactivity on the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis

Western blotting is used to assess the effect of an inhibitor on the phosphorylation status of the target kinase and its downstream signaling proteins within a cellular context.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins and their phosphorylated forms. A decrease in the phosphorylation of the target kinase and its downstream effectors upon inhibitor treatment validates its mechanism of action.

Protocol:

  • Cell Treatment: Culture cancer cell lines with known target kinase mutations (e.g., FGFR-amplified or B-Raf V600E mutant cells) and treat them with various concentrations of the pyrrolopyrazine-based inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FGFR or anti-phospho-ERK) and the total form of the protein. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A dose-dependent decrease in the ratio of phosphorylated to total target protein indicates effective target inhibition.

Cell Viability Assay

Cell viability assays measure the effect of an inhibitor on the proliferation and survival of cancer cells.

Principle: These assays rely on measuring a parameter indicative of cell health, such as metabolic activity or ATP content. A reduction in the measured signal in treated cells compared to untreated controls indicates a cytotoxic or cytostatic effect of the inhibitor.

Protocol (Example: MTT Assay):

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolopyrazine-based inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a set period (e.g., 72 hours) to allow the inhibitor to exert its effect.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value for cell growth inhibition.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by pyrrolopyrazine-based inhibitors and the points of intervention.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Pyrrolo_Inhibitor Pyrrolopyrazine Inhibitor Pyrrolo_Inhibitor->FGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR Signaling Pathway and Inhibition.

BRaf_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK BRaf->MEK Pyrrolo_Inhibitor Pyrrolopyrazine Inhibitor Pyrrolo_Inhibitor->BRaf ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Western_Blot_Workflow start Start treat_cells Treat Cells with Pyrrolopyrazine Inhibitor start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify Protein Quantification lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (p-Target, Total Target) block->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Band Intensity detect->analyze end End analyze->end Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of Pyrrolopyrazine Inhibitor seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate (e.g., 4h) add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 28, 2025

The safe and compliant disposal of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

Always wear the following minimum PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.

All handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (CAS: 1260812-97-2).

PropertyValueReference
Molecular FormulaC₇H₆BrN₃[2][3]
Molecular Weight212.05 g/mol [3]
Physical FormSolid[2]
Storage Temperature2-8°C in an inert atmosphere[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.

Experimental Protocol for Waste Neutralization (for small spills):

While incineration is the primary disposal method, small spills can be managed within the laboratory before collection. A common method for neutralizing brominated compounds involves reaction with a reducing agent.

Materials:

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate

  • Inert absorbent material (e.g., vermiculite, sand)

  • Two beakers

  • Stirring rod

  • pH paper

Methodology:

  • Containment: In a fume hood, carefully absorb the spilled this compound with an inert absorbent material.

  • Preparation of Neutralizing Solution: In a beaker, prepare a 10% aqueous solution of sodium thiosulfate.

  • Neutralization: Slowly add the sodium thiosulfate solution to the absorbed material. The thiosulfate will reduce the bromine.

  • pH Adjustment: After the reaction, test the pH of the mixture. If acidic, neutralize with small portions of sodium bicarbonate until the pH is between 6 and 8.

  • Collection: Collect the neutralized mixture in a designated hazardous waste container.

Waste Disposal Workflow:

The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation (Unused product, contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Waste Segregation (Collect in a designated, labeled, and sealed hazardous waste container) ppe->segregate storage Step 3: Temporary Storage (Store in a cool, dry, well-ventilated area away from incompatible materials) segregate->storage disposal_method Step 4: Select Disposal Method storage->disposal_method incineration Option A: High-Temperature Incineration (Preferred Method for Brominated Compounds) disposal_method->incineration Bulk Waste neutralization Option B: Chemical Neutralization (For small quantities or spills) disposal_method->neutralization Small Spills incinerator Transport to a licensed hazardous waste incineration facility with flue gas scrubbing capabilities. incineration->incinerator end End: Compliant Disposal incinerator->end neutralization_proc Follow laboratory-specific spill neutralization protocol. (e.g., using sodium thiosulfate) neutralization->neutralization_proc neutralization_proc->segregate

Caption: Disposal workflow for this compound.

Detailed Disposal Steps:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (pipette tips, vials), and spill cleanup materials, must be collected in a clearly labeled, dedicated hazardous waste container.

    • The container must be made of a material compatible with the chemical and should be kept securely closed when not in use.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage temperature should be maintained between 2-8°C.[1][2]

  • Disposal:

    • The primary and recommended method for the disposal of brominated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen bromide that are formed during combustion.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported to a licensed and permitted hazardous waste disposal facility.

    • Never attempt to dispose of this chemical through municipal waste streams.

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading by using an inert absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, including operational and disposal plans. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant and is harmful if swallowed. The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Hazards:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn at all times in the laboratory. A face shield is required when there is a risk of splashes.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and closed-toe shoesNitrile gloves are suitable for incidental contact. For extended contact or when handling larger quantities, consider thicker, reusable gloves such as Neoprene. Always inspect gloves for tears or punctures before use and remove them before touching common objects like doorknobs or phones. A fully fastened lab coat and appropriate footwear are essential to prevent skin exposure.
Respiratory Protection Use in a chemical fume hoodAll handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.

Operational Plan: A Step-by-Step Guide for Safe Handling

Preparation and Weighing
  • Designated Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[1] This area should be clearly labeled.

  • Pre-weighing Setup: Before handling the compound, ensure all necessary equipment, including spatulas, weigh boats, and containers with secure lids, are clean and readily accessible inside the fume hood. Cover the work surface with absorbent bench paper.

  • Weighing Procedure:

    • Place a container with a lid on the balance and tare it to zero.[2][3]

    • Inside the fume hood, carefully transfer the desired amount of the powdered compound from the stock bottle to the tared container.[2][3][4] Use a clean spatula and avoid generating dust.

    • Securely close the lid of the container.[2][3][4]

    • Re-weigh the sealed container to obtain the precise weight of the compound.[3]

    • Return to the fume hood for any further manipulations, such as preparing a solution.[2][3]

  • Solution Preparation: If preparing a solution, add the solvent to the container with the weighed powder inside the fume hood. Ensure the container is securely capped before mixing.

During the Experiment
  • Containment: Keep all vessels containing this compound and its solutions closed when not in use.

  • Avoid Aerosol Generation: Any procedures that may generate aerosols, such as sonication or heating, must be performed within the fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Post-Experiment Decontamination
  • Equipment Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. A common and effective method is to rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in the fume hood.[5][6] Collect the rinsate as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.[5][6]

  • Work Area Decontamination: Wipe down the designated work area within the fume hood with a cloth dampened with a suitable solvent, followed by a wash with soap and water. Dispose of the cleaning materials as hazardous waste.

Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

Spill Response
  • Small Powder Spill:

    • Alert others in the vicinity and restrict access to the area.

    • Wearing the appropriate PPE (including respiratory protection if outside a fume hood), gently cover the spill with a wet absorbent material to avoid generating dust.[4]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area as described in the post-experiment decontamination section.

  • Large Spill:

    • Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

    • Prevent others from entering the contaminated area.

    • Follow your institution's emergency response procedures.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.

  • Waste Streams:

    • Solid Waste: Collect unused compound, contaminated weigh boats, gloves, and absorbent paper in a clearly labeled, sealed container for halogenated solid waste.

    • Liquid Waste: Collect all solutions containing the compound and solvent rinsates in a labeled, sealed container for halogenated liquid waste.

  • Disposal Procedure: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Mandatory Visualizations

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal Designate Work Area Designate Work Area Gather Equipment Gather Equipment Designate Work Area->Gather Equipment Weigh Compound in Fume Hood Weigh Compound in Fume Hood Gather Equipment->Weigh Compound in Fume Hood Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh Compound in Fume Hood->Prepare Solution in Fume Hood Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Prepare Solution in Fume Hood->Conduct Experiment in Fume Hood Decontaminate Glassware Decontaminate Glassware Conduct Experiment in Fume Hood->Decontaminate Glassware Decontaminate Work Area Decontaminate Work Area Decontaminate Glassware->Decontaminate Work Area Collect Waste Collect Waste Decontaminate Work Area->Collect Waste Segregate Halogenated Waste Segregate Halogenated Waste Collect Waste->Segregate Halogenated Waste Label Waste Containers Label Waste Containers Segregate Halogenated Waste->Label Waste Containers Dispose via Institutional Program Dispose via Institutional Program Label Waste Containers->Dispose via Institutional Program Spill_Response_Plan Spill Response Plan Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill < 5g Large Spill Large Spill Assess Spill Size->Large Spill > 5g Alert Others & Restrict Area Alert Others & Restrict Area Small Spill->Alert Others & Restrict Area Evacuate Area Evacuate Area Large Spill->Evacuate Area Don PPE Don PPE Alert Others & Restrict Area->Don PPE Cover with Wet Absorbent Cover with Wet Absorbent Don PPE->Cover with Wet Absorbent Collect Waste Collect Waste Cover with Wet Absorbent->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Notify Supervisor/Safety Office Notify Supervisor/Safety Office Evacuate Area->Notify Supervisor/Safety Office

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.